3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSXEDNPFNWFDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622125 | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-52-8 | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, a key intermediate for novel agrochemicals and pharmaceuticals. The synthesis of trifluoromethylpyridines is of significant interest due to the unique biological activities conferred by the trifluoromethyl group.[1] This document provides detailed, plausible experimental protocols for each step of the proposed synthesis, based on established methodologies for analogous compounds.
Proposed Synthesis Pathway
The proposed synthesis of this compound is a three-step process commencing from the precursor 2-methyl-5-(trifluoromethyl)pyridine. The pathway involves an initial ring chlorination at the 3-position, followed by a selective mono-chlorination of the side-chain methyl group.
References
An In-depth Technical Guide to 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a comprehensive overview of the chemical properties, potential synthesis, and applications of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine. Direct experimental data for this specific compound is limited in publicly available literature. Therefore, much of the information presented, particularly quantitative data and experimental protocols, is based on established chemical principles and data from structurally analogous compounds.
Introduction
This compound is a halogenated pyridine derivative of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring a trifluoromethyl group, a chlorine atom on the pyridine ring, and a reactive chloromethyl group, makes it a versatile building block for the synthesis of complex molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules, properties highly desirable in the development of novel pharmaceuticals and agrochemicals. The chloromethyl group serves as a key functional handle for introducing the pyridine scaffold into a larger molecular framework through nucleophilic substitution reactions.
This guide provides a detailed examination of the anticipated chemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of the potential applications of this compound in research and development.
Chemical Properties
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₇H₄Cl₂F₃N | - |
| Molecular Weight | 230.02 g/mol | - |
| Appearance | Colorless to light yellow liquid or low-melting solid | Based on similar pyridine derivatives. |
| Boiling Point | > 200 °C (at 760 mmHg) | Expected to be higher than related compounds without the chloromethyl group. |
| Melting Point | 25-40 °C | Estimated based on related structures. |
| Density | ~1.5 g/mL | The presence of chlorine and trifluoromethyl groups suggests a density greater than water. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, THF). Limited solubility in water. | The chloromethyl group can increase polarity, but overall the molecule is expected to be largely nonpolar. |
Table 2: Spectroscopic Data Interpretation (Predicted)
| Technique | Expected Features |
| ¹H NMR | - A singlet for the chloromethyl protons (-CH₂Cl) around δ 4.5-5.0 ppm. - Two doublets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring, showing coupling to each other. |
| ¹³C NMR | - A signal for the chloromethyl carbon around δ 40-50 ppm. - Signals for the pyridine ring carbons, with the carbon bearing the trifluoromethyl group showing a characteristic quartet due to C-F coupling. |
| IR Spectroscopy | - C-H stretching of the aromatic ring (~3000-3100 cm⁻¹). - C-Cl stretching (~650-850 cm⁻¹). - Strong C-F stretching bands (~1100-1300 cm⁻¹). - Pyridine ring vibrations (~1400-1600 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak (M⁺) showing a characteristic isotopic pattern for two chlorine atoms. - Fragmentation patterns corresponding to the loss of Cl, CH₂Cl, and CF₃ groups. |
Synthesis and Experimental Protocols
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible synthetic route involves the free-radical chlorination of the corresponding 2-methylpyridine derivative. This approach is well-documented for the synthesis of various chloromethylpyridines.
Proposed Synthetic Pathway
The proposed synthesis starts from the commercially available 3-chloro-2-methyl-5-(trifluoromethyl)pyridine and proceeds via a side-chain chlorination reaction.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Side-Chain Chlorination
This protocol is a general procedure based on methods for the radical chlorination of methylpyridines. Optimization of reaction conditions may be necessary to achieve the desired product selectivity and yield.
Materials:
-
3-Chloro-2-methyl-5-(trifluoromethyl)pyridine
-
N-Chlorosuccinimide (NCS) or Chlorine gas
-
Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable inert solvent
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, reflux condenser, magnetic stirrer, etc.)
-
UV lamp (if using photochemical initiation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-methyl-5-(trifluoromethyl)pyridine (1.0 eq) in carbon tetrachloride.
-
Reagent Addition: Add N-chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution. Alternatively, if using chlorine gas, bubble a slow stream of the gas through the solution while irradiating with a UV lamp.
-
Reaction Conditions: Heat the reaction mixture to reflux (for thermal initiation with AIBN) or maintain at a suitable temperature for photochemical initiation. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove succinimide (if NCS was used). Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis of the target compound.
Reactivity and Potential Applications
The reactivity of this compound is primarily dictated by the chloromethyl group, which is a potent electrophilic site susceptible to nucleophilic attack.
Key Reactions
-
Nucleophilic Substitution: The chlorine atom of the chloromethyl group can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This makes the compound an excellent synthon for introducing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl moiety into various molecular scaffolds.
-
Williamson Ether Synthesis: Reaction with alkoxides will yield the corresponding ethers.
-
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides the corresponding aminomethylpyridine.
-
Formation of Grignard or Organolithium Reagents: While the chloromethyl group is reactive, under specific conditions, the chlorine on the pyridine ring could potentially undergo metal-halogen exchange, although this would likely be less favorable.
Applications in Drug Discovery and Agrochemicals
The trifluoromethylpyridine core is a common motif in many biologically active compounds. The title compound can serve as a key intermediate in the synthesis of:
-
Pharmaceuticals: The introduction of the substituted pyridine ring can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.
-
Agrochemicals: Many modern pesticides and herbicides contain trifluoromethylpyridine moieties for enhanced efficacy and stability.
Technical Guide: Navigating the Synthesis and Chemistry of Trifluoromethylpyridines
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the chemical compound 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine . Extensive searches for a registered CAS number for this specific molecule have been unsuccessful, suggesting it is not a commonly cataloged or commercially available chemical entity. The lack of a dedicated CAS number significantly limits the availability of detailed experimental protocols, quantitative data, and established biological pathways directly associated with it.
However, the constituent parts of this molecule are present in various well-documented chemical intermediates crucial in the synthesis of agrochemicals and pharmaceuticals. This guide, therefore, focuses on closely related and synthetically relevant compounds to provide valuable context and applicable knowledge. We will delve into the properties and synthesis of key precursors and analogues, offering a framework for understanding the potential chemistry of the requested compound.
Key Analogues and Precursors: Physicochemical Data
To provide a useful reference, the following table summarizes key quantitative data for structurally similar and synthetically related compounds. This data is essential for planning and executing synthetic strategies in this chemical space.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 | 95-100 / 10 mmHg | 36-40 |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 | C₆H₂Cl₂F₃N | 215.99 | 185-187 | 31-33 |
| 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | C₆H₂ClF₄N | 199.53 | 50-55 / 11 mmHg | 16-20 |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | C₆H₄ClF₃N₂ | 196.56 | N/A | N/A |
Synthetic Pathways and Methodologies
The synthesis of various trifluoromethylpyridines often involves multi-step processes where the requested compound, this compound, might exist as a transient intermediate. A key documented synthetic route involves the chlorination of 2-chloro-5-(chloromethyl)pyridine to produce other valuable intermediates.
Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trichloromethyl)pyridine from 2-Chloro-5-(chloromethyl)pyridine
This protocol outlines a two-step chlorination process to synthesize a precursor for trifluoromethylpyridines.[1]
Step 1: Side-Chain Chlorination
-
A solution of 2-chloro-5-(chloromethyl)pyridine in carbon tetrachloride is prepared.
-
The reaction mixture is subjected to ultraviolet irradiation.
-
Chlorine gas is bubbled through the solution at reflux conditions for approximately 8 hours.
-
The carbon tetrachloride is removed by distillation to yield 2-chloro-5-(trichloromethyl)pyridine.
Step 2: Ring Chlorination
-
Tungsten(VI) chloride (WCl₆) is added as a catalyst to the crude product from Step 1.
-
The mixture is heated to 175°C.
-
Chlorine gas is passed through the reaction mixture for 6 hours.
-
The product, 2,3,6-trichloro-5-(trichloromethyl)pyridine, is isolated by vacuum distillation.
This resulting compound can then undergo fluorination to produce the corresponding trifluoromethylpyridine.[2]
Conceptual Synthetic Workflow
The following diagram illustrates a conceptual workflow for the synthesis of trifluoromethylpyridine derivatives, highlighting the potential role of chloromethylated intermediates.
Caption: Synthetic workflow from a chloromethylpyridine precursor.
Role in Signaling Pathways and Drug Development
While no specific biological data exists for this compound, the trifluoromethylpyridine motif is a well-established pharmacophore in medicinal chemistry and agrochemical design. The trifluoromethyl group often enhances metabolic stability, binding affinity, and cell permeability of drug candidates.
Derivatives of trifluoromethylpyrimidine have shown promising bioactivity, including antiviral and antifungal properties.[3] For instance, certain compounds have demonstrated inhibitory activity against Tobacco Mosaic Virus (TMV) and various fungal pathogens.[3]
The logical relationship for the development of bioactive compounds from such intermediates can be visualized as follows:
Caption: The role of pyridine intermediates in drug discovery.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
In-depth Technical Guide: 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Initial Molecular Weight Determination
An exhaustive search for the chemical compound "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" across multiple chemical databases and scientific literature yielded no direct results for its specific properties, synthesis, or experimental protocols. This suggests that the compound may be novel, not widely studied, or referred to under a different nomenclature.
However, based on the provided name, the molecular formula can be deduced as C₇H₃Cl₂F₃N. The theoretical molecular weight can be calculated from the atomic weights of its constituent atoms:
-
Carbon (C): 12.011 u x 7 = 84.077 u
-
Hydrogen (H): 1.008 u x 3 = 3.024 u
-
Chlorine (Cl): 35.453 u x 2 = 70.906 u
-
Fluorine (F): 18.998 u x 3 = 56.994 u
-
Nitrogen (N): 14.007 u x 1 = 14.007 u
Calculated Molecular Weight: 229.008 u
Due to the absence of specific data for the requested compound, this guide will focus on a structurally similar and well-documented compound: 2,3-Dichloro-5-(trifluoromethyl)pyridine . This alternative compound shares the trifluoromethylpyridine core and chlorine substitution, making its properties and applications relevant to researchers in similar fields.
Technical Guide: 2,3-Dichloro-5-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Core Data Summary
| Property | Value |
| Molecular Formula | C₆H₂Cl₂F₃N |
| Molecular Weight | 215.99 g/mol |
| CAS Number | 69045-84-7 |
| Appearance | Liquid |
| Boiling Point | 80 °C at 20 mmHg |
| Density | 1.549 g/mL at 25 °C |
| Refractive Index | n20/D 1.475 |
Synthesis and Experimental Protocols
2.1. Synthesis from 2-Chloro-5-(trifluoromethyl)pyridine
A common laboratory-scale synthesis involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.
Experimental Protocol:
-
To a reaction vessel, add 363 g of 2-chloro-5-(trifluoromethyl)pyridine and 325 g of ferric chloride (FeCl₃) as a catalyst.
-
Heat the mixture to a temperature range of 150-170 °C.
-
Introduce chlorine gas (Cl₂) into the reaction mixture and maintain the reaction for 18 hours.
-
After the reaction is complete, add the mixture to 1.5 L of hot water.
-
Separate the organic layer.
-
Dry the organic layer with anhydrous sodium sulfate.
-
Purify the product by rectification to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.
Logical Workflow for Synthesis:
Caption: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine.
2.2. Synthesis from 2,3-dichloro-5-trichloromethylpyridine
An alternative route involves the fluorination of 2,3-dichloro-5-trichloromethylpyridine.
Experimental Protocol:
-
In a suitable reactor, combine 2,3-dichloro-5-trichloromethylpyridine with a fluorinating agent such as anhydrous hydrogen fluoride (HF).
-
The reaction is typically carried out in the vapor phase at elevated temperatures (e.g., 150-400°C) or in the liquid phase with a catalyst.
-
The progress of the reaction is monitored by techniques such as gas chromatography (GC).
-
Upon completion, the reaction mixture is cooled, and the desired product is isolated and purified, often through distillation.
Applications and Mechanism of Action
2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.
3.1. Agrochemicals
This compound serves as a crucial building block for several pesticides. For instance, it is a precursor in the synthesis of the insecticide Chlorfluazuron and the fungicide Fluazinam . The trifluoromethyl group often enhances the biological activity and metabolic stability of the final active ingredient.
Signaling Pathway in Target Pests (Conceptual): The final pesticide molecules derived from this intermediate often act by disrupting specific biological pathways in the target organisms. For example, some insecticides interfere with neurotransmitter receptors, leading to paralysis and death.
Caption: Role as an intermediate in pesticide synthesis and action.
3.2. Pharmaceutical Research
In drug development, the trifluoromethylpyridine scaffold is of interest due to the unique properties conferred by the fluorine atoms, such as increased lipophilicity and binding affinity to biological targets. While specific drugs derived directly from 2,3-dichloro-5-(trifluoromethyl)pyridine are not prominently documented, it serves as a valuable starting material for creating libraries of novel compounds for screening.
Safety and Handling
Hazard Summary:
-
Harmful if swallowed or inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: Lab coat, and further protection as dictated by the scale of the experiment.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If exposure limits are exceeded, a respirator may be required.
This guide provides a comprehensive overview of the available technical information for 2,3-dichloro-5-(trifluoromethyl)pyridine, a relevant alternative to the initially requested compound. Researchers and professionals should always consult the latest Safety Data Sheet (SDS) before handling this chemical.
In-Depth Technical Guide: Safety Data for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS No. 175277-52-8). The information presented is collated from available Safety Data Sheets (SDS) and chemical supplier information. It is imperative to note that complete physicochemical and toxicological data for this specific compound are not fully available in the public domain. Therefore, this guide also includes general safety protocols for handling halogenated pyridine derivatives, which should be adapted with caution and in conjunction with institution-specific safety procedures.
Chemical Identification and Properties
While comprehensive experimental data for the physical and chemical properties of this compound are limited, the available information is summarized below.
| Property | Value | Source |
| CAS Number | 175277-52-8 | --INVALID-LINK-- |
| Molecular Formula | C₇H₄Cl₂F₃N | --INVALID-LINK-- |
| Molecular Weight | 230.02 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow solid | --INVALID-LINK-- |
| Physical State | Solid | --INVALID-LINK-- |
| Odor | No data available | --INVALID-LINK-- |
| Melting/Freezing Point | No data available | --INVALID-LINK-- |
| Boiling Point | No data available | --INVALID-LINK-- |
Hazard Identification and Classification
Based on available Safety Data Sheets, this compound is classified as a hazardous substance.
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Source: Echemi Safety Data Sheet, AK Scientific, Inc.
GHS Pictograms:
Signal Word: Danger
Precautionary Statements:
| Code | Statement |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P310 | Immediately call a POISON CENTER or doctor/physician. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Source: Echemi Safety Data Sheet
Toxicological Information
Detailed toxicological studies for this compound are not widely available. The acute oral toxicity classification suggests that this compound can be highly toxic if ingested.
| Route of Exposure | Endpoint | Value | Species | Source |
| Oral | Acute Toxicity (Category 3) | No specific LD50 value available | Data not available | --INVALID-LINK-- |
| Dermal | Acute Toxicity | No data available | Data not available | --INVALID-LINK-- |
| Inhalation | Acute Toxicity | No data available | Data not available | --INVALID-LINK-- |
| Skin Corrosion/Irritation | Corrosive | Causes severe skin burns | Data not available | --INVALID-LINK-- |
| Serious Eye Damage/Irritation | Corrosive | Causes serious eye damage | Data not available | --INVALID-LINK-- |
| Respiratory or Skin Sensitization | No data available | Data not available | Data not available | --INVALID-LINK-- |
| Germ Cell Mutagenicity | No data available | Data not available | Data not available | --INVALID-LINK-- |
| Carcinogenicity | No data available | Data not available | Data not available | --INVALID-LINK-- |
| Reproductive Toxicity | No data available | Data not available | Data not available | --INVALID-LINK-- |
| STOT-Single Exposure | No data available | Data not available | Data not available | --INVALID-LINK-- |
| STOT-Repeated Exposure | No data available | Data not available | Data not available | --INVALID-LINK-- |
| Aspiration Hazard | No data available | Data not available | Data not available | --INVALID-LINK-- |
Experimental Protocols
Detailed, validated experimental protocols for handling and disposal of this compound are not available. The following protocols are based on general best practices for handling hazardous halogenated organic compounds and should be adapted to specific laboratory conditions and regulations.
Handling Protocol
Caption: General workflow for safely handling this compound.
First-Aid Measures
Caption: First-aid procedures for exposure to this compound.
Spill and Disposal Protocol
Caption: Protocol for spill response and waste disposal of this compound.
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, or alcohol-resistant foam. |
| Specific Hazards | No data available. |
| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. |
Source: Echemi Safety Data Sheet
Storage and Stability
| Aspect | Recommendation |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up. |
| Incompatible Materials | No specific data available, but avoid strong oxidizing agents. |
| Stability | No specific data available, but likely stable under recommended storage conditions. |
Source: Echemi Safety Data Sheet
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet or professional safety training. The information provided is based on limited available data and general principles for handling similar chemicals. Users should always consult the most current Safety Data Sheet provided by the supplier and adhere to all applicable local, state, and federal regulations. The user assumes all responsibility for the safe handling, use, and disposal of this chemical.
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development due to its unique structural motifs. The presence of a trifluoromethyl group, a chlorine atom, and a chloromethyl substituent on the pyridine ring imparts distinct physicochemical properties that can influence biological activity, metabolic stability, and pharmacokinetic profiles. A thorough spectroscopic characterization is paramount for unequivocal structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.
While direct experimental spectra for this compound are not widely available in the public domain, this guide presents predicted data based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of analogous compounds, including 2-chloro-5-(trifluoromethyl)pyridine, 2-(chloromethyl)pyridine, and other substituted pyridines.[1][2][3][4][5][6]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~8.7 | Doublet | ~2 | H-6 |
| ~8.0 | Doublet | ~2 | H-4 |
| ~4.8 | Singlet | - | -CH₂Cl |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~148 (quartet, J ≈ 35 Hz) | C-5 |
| ~147 | C-6 |
| ~135 | C-4 |
| ~132 | C-3 |
| ~122 (quartet, J ≈ 275 Hz) | -CF₃ |
| ~45 | -CH₂Cl |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretch |
| 1600-1550 | Medium-Strong | C=C and C=N stretching vibrations of the pyridine ring |
| 1450-1350 | Medium-Strong | Pyridine ring vibrations |
| 1350-1100 | Strong | C-F stretching vibrations of the -CF₃ group |
| 850-750 | Strong | C-Cl stretch (aryl chloride) |
| 750-650 | Strong | C-Cl stretch (alkyl chloride) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Relative Abundance | Assignment |
| 229/231/233 | High | [M]⁺ (Molecular ion peak with characteristic chlorine isotope pattern) |
| 194/196 | Medium | [M-Cl]⁺ |
| 180/182 | Medium | [M-CH₂Cl]⁺ |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance III HD 400 MHz or equivalent, equipped with a 5 mm broadband probe.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Receiver Gain: Adjusted automatically
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1 second
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise
-
Receiver Gain: Adjusted automatically
-
Acquisition Time: ~1.5 seconds
-
Relaxation Delay: 2 seconds
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or equivalent, equipped with an attenuated total reflectance (ATR) accessory.
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Perform 16-32 scans to obtain a spectrum with a good signal-to-noise ratio.
-
The data is typically presented in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) system (e.g., Agilent 7890B GC coupled to a 5977A MSD).
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
GC-MS Analysis:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a novel chemical entity like this compound.
Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.
Caption: Logical relationship between the chemical structure and the information obtained from different spectroscopic techniques.
References
- 1. 2-Chloro-5-trifluoromethylpyridine(52334-81-3) 13C NMR spectrum [chemicalbook.com]
- 2. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR [m.chemicalbook.com]
- 3. 2-Chloro-3-(trifluoromethyl)pyridine(65753-47-1) 1H NMR spectrum [chemicalbook.com]
- 4. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 13C NMR [m.chemicalbook.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity and Stability of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Disclaimer: Direct experimental data on the reactivity and stability of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is limited in publicly available literature. This guide provides a comprehensive overview based on the established principles of organic chemistry and data from structurally analogous compounds, particularly other substituted chloromethylpyridines. The information herein is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated and trifluoromethyl-substituted pyridine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical research due to the unique properties conferred by the trifluoromethyl group, including enhanced metabolic stability and lipophilicity.[1] The presence of a reactive chloromethyl group at the 2-position provides a versatile handle for synthetic modifications, primarily through nucleophilic substitution reactions. This guide elucidates the predicted reactivity and stability of this molecule, supported by data from related compounds.
Predicted Reactivity Profile
The primary site of reactivity in this compound is the benzylic-like carbon of the chloromethyl group. This carbon is expected to be highly electrophilic and susceptible to nucleophilic attack, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.
Electronic Effects of Substituents
The reactivity of the chloromethyl group is significantly influenced by the electronic effects of the substituents on the pyridine ring:
-
3-Chloro Group: As a halogen, the chloro group is electron-withdrawing through its inductive effect, which deactivates the pyridine ring towards electrophilic substitution but enhances its susceptibility to nucleophilic attack.
-
5-Trifluoromethyl Group: The trifluoromethyl group is a very strong electron-withdrawing group, primarily through a powerful inductive effect.[2] This effect significantly decreases the electron density of the pyridine ring, thereby increasing the electrophilicity of the chloromethyl carbon.
The combined electron-withdrawing nature of both the 3-chloro and 5-trifluoromethyl groups is anticipated to make the chloromethyl group of the title compound highly reactive towards nucleophiles.
Nucleophilic Substitution Reactions
The chloromethyl group is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The general reaction pathway involves the backside attack of a nucleophile on the methylene carbon, leading to the displacement of the chloride ion.
Common nucleophiles that are expected to react readily include:
-
Amines: Primary and secondary amines will form the corresponding substituted aminomethylpyridines.
-
Thiols: Thiolates are excellent nucleophiles and will yield the corresponding thioethers.
-
Alcohols and Phenols: Alkoxides and phenoxides will react to form ethers.
-
Cyanide: The cyanide ion will produce the corresponding nitrile.
Predicted Stability
The stability of this compound will be influenced by several factors:
-
Thermal Stability: While trifluoromethyl-substituted pyridines generally exhibit high thermal stability, the presence of the reactive chloromethyl group may render the molecule susceptible to decomposition at elevated temperatures.[3] Electron-withdrawing groups can influence the thermal decomposition pathways of related heterocyclic systems.[4]
-
Hydrolytic Stability: The chloromethyl group is prone to hydrolysis, particularly under basic or neutral conditions, to form the corresponding alcohol, 3-chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine. The rate of hydrolysis will be dependent on pH and temperature.
-
Storage: Due to its reactivity, it is recommended to store this compound in a cool, dry, and inert atmosphere to prevent degradation.
Quantitative Data from Analogous Compounds
| Electrophile | Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-5-(trifluoromethyl)pyridine | Aniline | K₂CO₃ / DMF | 100 | 12 | 85[5] |
| 4-Fluoro-3-(trifluoromethyl)nitrobenzene | Morpholine | K₂CO₃ / DMSO | 80 | 4 | 92[5] |
| 1-Chloro-2,4-bis(trifluoromethyl)benzene | Benzylamine | Et₃N / MeCN | 80 | 16 | 78[5] |
These examples demonstrate that high yields can be achieved for nucleophilic substitution on electron-deficient aromatic and heteroaromatic rings.
Experimental Protocols for Analogous Reactions
The following are detailed experimental protocols for nucleophilic substitution reactions on structurally related compounds. These can serve as a starting point for developing procedures for this compound.
General Protocol for Amination
This protocol describes a typical procedure for the reaction of a chloromethylpyridine with an amine.
Materials:
-
2-(Chloromethyl)pyridine hydrochloride (or analogous chloromethylpyridine)
-
Primary or secondary amine
-
Potassium carbonate (K₂CO₃) or other non-nucleophilic base
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
Procedure:
-
To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the chloromethylpyridine (1.0 equivalent) and the anhydrous solvent.
-
Add the non-nucleophilic base (2.0 - 2.5 equivalents).
-
Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.
-
Heat the reaction to 50-80 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solid base was used, filter off the solid.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography.
Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
While not a reaction of the chloromethyl group, the synthesis of the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine provides context for handling highly halogenated, trifluoromethylated pyridines. One synthetic route involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine.[6]
Materials:
-
2-chloro-5-trifluoromethylpyridine
-
Ferric chloride (FeCl₃)
-
Chlorine gas (Cl₂)
-
Hot water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Charge a suitable reactor with 2-chloro-5-trifluoromethylpyridine and ferric chloride.[6]
-
Heat the mixture to 150-170 °C.[6]
-
Introduce chlorine gas into the reaction mixture and maintain the reaction for 18 hours.[6]
-
After the reaction is complete, add the reaction mixture to hot water.[6]
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and purify by rectification to obtain the product.[6]
Conclusion
This compound is predicted to be a highly reactive and versatile synthetic intermediate. The presence of strong electron-withdrawing groups on the pyridine ring activates the chloromethyl group for facile nucleophilic substitution via an SN2 mechanism. This reactivity allows for the introduction of a wide variety of functional groups, making it a potentially valuable building block in the synthesis of novel pharmaceuticals and agrochemicals. Due to its reactivity, appropriate handling and storage conditions are necessary to ensure its stability. The experimental protocols and reactivity data from analogous compounds provide a solid foundation for the use of this compound in synthetic applications.
References
- 1. savemyexams.com [savemyexams.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine 98 52334-81-3 [sigmaaldrich.com]
- 3. Effects of an electron-withdrawing group on thermal decomposition of 4-alkylidene-1-pyrazolines: a novel stereoselective formation of alkylidenecyclopropane due to participation of pi-electrons on the methylene carbon in decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Effects of an Electron-Withdrawing Group on Thermal Decomposition of 4-Alkylidene-1-pyrazolines:â A Novel Stereoselective Formation of Alkylidenecyclopropane Due to Participation of Ï-Electrons on the Methylene Carbon in Decomposition - American Chemical Society - Figshare [acs.figshare.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a functionalized pyridine derivative of significant interest in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. Its reactivity is primarily dictated by the presence of a chloromethyl group at the 2-position, which serves as a key electrophilic site for nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in organic reactions, supported by structural analysis, reactivity principles, and generalized experimental protocols. Due to the limited publicly available data specifically for this compound, this guide draws upon established principles of organic chemistry and data from closely related analogues to elucidate its expected reactivity and synthetic utility.
Introduction
The unique electronic properties imparted by the pyridine ring, combined with the strong electron-withdrawing nature of the trifluoromethyl group and the strategic placement of chloro substituents, make this compound a versatile building block in organic synthesis. The primary locus of its reactivity is the chloromethyl group, which is analogous to a benzylic halide. This feature renders the compound an effective alkylating agent for a wide range of nucleophiles. Understanding the mechanistic principles governing its reactions is crucial for its effective application in the development of novel chemical entities.
Core Mechanism of Action: Nucleophilic Substitution
The principal mechanism of action for this compound in organic reactions is nucleophilic substitution , primarily proceeding via an SN2 (Substitution Nucleophilic Bimolecular) pathway.
The key factors influencing this mechanism are:
-
Electrophilic Carbon: The carbon atom of the chloromethyl group (-CH2Cl) is electrophilic due to the electron-withdrawing inductive effect of the adjacent chlorine atom and the electron-deficient nature of the pyridine ring.
-
Good Leaving Group: The chloride ion (Cl-) is a stable anion and therefore an excellent leaving group, facilitating the substitution reaction.
-
Steric Accessibility: The primary nature of the electrophilic carbon minimizes steric hindrance, making it highly accessible to a wide variety of nucleophiles.
The general workflow for this nucleophilic substitution is depicted in the following diagram:
Caption: General experimental workflow for nucleophilic substitution reactions.
The SN2 Reaction Pathway
The reaction proceeds via a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon of the chloromethyl group from the backside relative to the chlorine atom. This backside attack leads to an inversion of stereochemistry if the carbon were chiral. In the transition state, the bond to the nucleophile is forming concurrently as the bond to the chloride leaving group is breaking.
The logical relationship of the SN2 mechanism is illustrated below:
Caption: The concerted SN2 reaction pathway.
Synthesis of this compound
While specific, detailed protocols for the synthesis of the title compound are not widely published, a plausible synthetic route can be inferred from the synthesis of related compounds. A common strategy for introducing a chloromethyl group to a heterocyclic system is the chlorination of the corresponding methyl-substituted precursor. For instance, 2-chloro-5-methylpyridine can be chlorinated to afford 2-chloro-5-(chloromethyl)pyridine.[1]
A generalized synthetic pathway is outlined below:
References
Trifluoromethylpyridine Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a privileged structure, offering a unique combination of properties that can significantly enhance the therapeutic potential of drug candidates. The trifluoromethyl (-CF3) group, with its high electronegativity and lipophilicity, can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This in-depth technical guide provides a comprehensive overview of trifluoromethylpyridine derivatives in medicinal chemistry, focusing on their synthesis, mechanism of action, and therapeutic applications, with a particular emphasis on key approved drugs.
Physicochemical and Pharmacokinetic Advantages of Trifluoromethylpyridine Derivatives
The introduction of a trifluoromethyl group onto a pyridine ring imparts several beneficial properties that are highly sought after in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This often leads to an extended plasma half-life and improved bioavailability of the drug.[1]
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This property is crucial for reaching intracellular targets and for drugs targeting the central nervous system.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the pyridine nitrogen. This can prevent unwanted interactions with acidic organelles and off-target proteins, potentially reducing side effects.
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as hydrophobic pockets and hydrogen bond acceptors, leading to enhanced binding affinity and potency.
Synthesis of Trifluoromethylpyridine Derivatives
Several synthetic strategies are employed to construct the trifluoromethylpyridine core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
1. From Trichloromethylpyridines:
A common industrial method involves the halogen exchange reaction of a trichloromethylpyridine precursor with a fluorine source, such as hydrogen fluoride (HF) or antimony trifluoride (SbF3). This method is particularly useful for the large-scale production of key intermediates.[2][3]
2. Cyclocondensation Reactions:
Trifluoromethylpyridine rings can be constructed through cyclocondensation reactions using trifluoromethyl-containing building blocks. Common starting materials include ethyl 4,4,4-trifluoroacetoacetate and 4-ethoxy-1,1,1-trifluorobut-3-en-2-one.[2]
3. Direct Trifluoromethylation:
Direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring can be achieved using various trifluoromethylating reagents, such as trifluoromethyltrimethylsilane (TMSCF3) or trifluoromethanesulfonyl chloride (TfCl), often in the presence of a metal catalyst.
Therapeutic Applications and Key Approved Drugs
Trifluoromethylpyridine derivatives have demonstrated significant therapeutic potential across a range of diseases, leading to the development and approval of several important drugs. This section will focus on three prominent examples: Pexidartinib, Enasidenib, and Tipranavir.
Pexidartinib: A Kinase Inhibitor for Tenosynovial Giant Cell Tumor
Pexidartinib (Turalio®) is an orally bioavailable tyrosine kinase inhibitor approved for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT).[4]
Mechanism of Action: Pexidartinib is a potent inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), as well as KIT proto-oncogene receptor tyrosine kinase (c-Kit) and FMS-like tyrosine kinase 3 with internal tandem duplication (FLT3-ITD).[4][5][6] In TGCT, the proliferation of tumor cells is driven by the overexpression of the CSF-1 ligand, which leads to the recruitment and activation of CSF-1R-expressing cells of the macrophage lineage. By inhibiting CSF-1R signaling, pexidartinib blocks the growth and survival of these tumor-associated macrophages.[7][8][9][10][11]
Quantitative Bioactivity and Pharmacokinetic Data for Pexidartinib
| Parameter | Value | Reference |
| IC50 (CSF-1R) | 13 - 20 nM | [5][6] |
| IC50 (c-Kit) | 10 - 16 nM | [5][6] |
| IC50 (FLT3) | 160 nM | [5][6] |
| Peak Plasma Conc. (Tmax) | 2.5 hours | [12] |
| Plasma Half-life (t1/2) | 26.6 hours | [12] |
| Protein Binding | >99% | [12] |
| Metabolism | CYP3A4 and UGT1A4 | [12] |
| Elimination | Feces (65%), Urine (27%) | [12] |
Signaling Pathway of Pexidartinib Action
Caption: Pexidartinib inhibits CSF-1R signaling, blocking downstream pathways like PI3K/Akt and MAPK.
Enasidenib: A First-in-Class Inhibitor of Mutant IDH2 in Acute Myeloid Leukemia
Enasidenib (Idhifa®) is an oral, selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with an IDH2 mutation.[13][14][15][16]
Mechanism of Action: Mutations in the IDH2 gene lead to a neomorphic enzymatic activity that results in the production of the oncometabolite 2-hydroxyglutarate (2-HG).[17][18][19] High levels of 2-HG competitively inhibit α-ketoglutarate-dependent dioxygenases, including TET2, leading to DNA and histone hypermethylation and a block in myeloid differentiation.[17][18][19] Enasidenib selectively binds to and inhibits the mutant IDH2 enzyme, leading to a reduction in 2-HG levels and the restoration of normal myeloid differentiation.[1][13][14][17][20]
Quantitative Bioactivity and Pharmacokinetic Data for Enasidenib
| Parameter | Value | Reference |
| IC50 (IDH2 R140Q) | 100 nM | [13][20][21][22] |
| IC50 (IDH2 R172K) | 400 nM | [21][22] |
| IC50 (IDH2-R140Q/WT heterodimer) | 30 nM | [14] |
| IC50 (IDH2-R172K/WT heterodimer) | 10 nM | [14] |
| Absolute Bioavailability | ~57% | [23] |
| Peak Plasma Conc. (Tmax) | 4 hours | [23] |
| Plasma Half-life (t1/2) | ~137 hours | [23][24] |
| Protein Binding | 98.5% | [23] |
| Metabolism | Multiple CYP enzymes | [24] |
Signaling Pathway of Enasidenib Action
Caption: Enasidenib inhibits mutant IDH2, reducing 2-HG and restoring normal myeloid differentiation.
Tipranavir: A Non-Peptidic Protease Inhibitor for HIV
Tipranavir (Aptivus®) is a non-peptidic protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infection, particularly in treatment-experienced patients with evidence of viral resistance.[25][26]
Mechanism of Action: HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag-Pol polyproteins into mature, functional viral proteins.[27][28][29] Tipranavir is a competitive inhibitor that binds to the active site of HIV-1 protease, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.[5][27][30] Its non-peptidic structure allows it to be effective against some HIV strains that have developed resistance to other protease inhibitors.[27][31]
Quantitative Bioactivity and Pharmacokinetic Data for Tipranavir
| Parameter | Value | Reference |
| Ki (HIV Protease) | 12 nM | [32] |
| Peak Plasma Conc. (Tmax) | ~3 hours | [33] |
| Plasma Half-life (t1/2) | 5.5 - 6.0 hours | [30][34] |
| Protein Binding | >99.9% | [30][34] |
| Metabolism | Primarily CYP3A4 | [33] |
| Elimination | Feces (82.3%), Urine (4.4%) | [1] |
Signaling Pathway of Tipranavir Action
Caption: Tipranavir inhibits HIV-1 protease, preventing the maturation of viral proteins and virions.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and evaluation of trifluoromethylpyridine derivatives. The following provides an overview of common methodologies.
General Synthesis Protocol for a Trifluoromethylpyridine Derivative (Illustrative Example)
This protocol is a generalized representation and specific conditions will vary depending on the target molecule.
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet is charged with the appropriate trichloromethylpyridine starting material and a suitable solvent (e.g., anhydrous toluene).
-
Reagent Addition: The fluorinating agent (e.g., antimony trifluoride) is added portion-wise to the stirred solution at room temperature.
-
Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired trifluoromethylpyridine derivative.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method for assessing the inhibitory activity of a compound against a target kinase.
-
Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compound (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
A solution of the kinase and substrate in assay buffer is added to the wells of a microplate.
-
The test compound is added to the wells at various concentrations (typically a serial dilution). A control with DMSO alone is included.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified time (e.g., 60 minutes).
-
The detection reagent is added to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).
-
-
Data Analysis: The luminescence signal is measured using a plate reader. The percentage of kinase inhibition is calculated for each concentration of the test compound relative to the DMSO control. The IC50 value, the concentration of the compound that causes 50% inhibition of the kinase activity, is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay - General Protocol)
This assay is used to determine the effect of a compound on the viability and proliferation of cancer cells.
-
Cell Culture: Cancer cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization: The media is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Conclusion
Trifluoromethylpyridine derivatives represent a highly valuable and versatile class of compounds in medicinal chemistry. Their unique physicochemical properties, conferred by the trifluoromethyl group, have led to the successful development of several important drugs with improved efficacy and pharmacokinetic profiles. The continued exploration of novel synthetic methodologies and a deeper understanding of their mechanisms of action will undoubtedly lead to the discovery of new and improved therapies for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals working in this exciting and impactful area of medicinal chemistry.
References
- 1. Tipranavir - Wikipedia [en.wikipedia.org]
- 2. Cancer-associated IDH2 mutants drive an acute myeloid leukemia that is susceptible to Brd4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Analysis of Pexidartinib in Healthy Subjects and Patients With Tenosynovial Giant Cell Tumor or Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Insights into CSF-1/CSF-1R signaling: the role of macrophage in radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. axonmedchem.com [axonmedchem.com]
- 14. The role of enasidenib in the treatment of mutant IDH2 acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the IDH2 Pathway in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. aacrjournals.org [aacrjournals.org]
- 19. ashpublications.org [ashpublications.org]
- 20. caymanchem.com [caymanchem.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. abmole.com [abmole.com]
- 23. dovepress.com [dovepress.com]
- 24. Pharmacokinetics and safety of Enasidenib following single oral doses in Japanese and Caucasian subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. metrumrg.com [metrumrg.com]
- 26. Tipranavir: a new protease inhibitor for the treatment of antiretroviral-experienced HIV-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What is the mechanism of Tipranavir? [synapse.patsnap.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 30. Aptivus (tipranavir) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 31. Tipranavir: a novel nonpeptidic protease inhibitor of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Tipranavir Monograph for Professionals - Drugs.com [drugs.com]
- 34. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
Synthesis of 5-(Trifluoromethyl)pyridine Containing Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(trifluoromethyl)pyridine scaffold is a privileged structural motif in modern medicinal chemistry and agrochemical research. The incorporation of the trifluoromethyl group onto the pyridine ring often imparts desirable physicochemical properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to biological targets.[1] This technical guide provides a comprehensive overview of the core synthetic strategies for accessing molecules containing the 5-(trifluoromethyl)pyridine moiety, complete with detailed experimental protocols, comparative data, and visualizations of relevant biological pathways and experimental workflows.
Core Synthetic Strategies
The synthesis of 5-(trifluoromethyl)pyridine derivatives can be broadly categorized into three main approaches: the functionalization of a pre-formed 5-(trifluoromethyl)pyridine core, the construction of the pyridine ring from trifluoromethylated building blocks, and direct trifluoromethylation of the pyridine ring.
Functionalization of Pre-formed 5-(Trifluoromethyl)pyridine Scaffolds
This is a widely used strategy that relies on the availability of key 5-(trifluoromethyl)pyridine intermediates, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine. These intermediates are readily accessible through industrial processes, primarily involving the chlorination and fluorination of 3-picoline.[2][3][4]
1.1. Synthesis of Key Intermediates
The industrial production of 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine often starts from 3-picoline and proceeds through a trichloromethyl intermediate.
Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine from 2-Chloro-5-methylpyridine
This procedure is based on a patent describing the chlorination of a 2-chloro-5-methylpyridine derivative.[5]
-
Materials: 2-chloro-5-methylpyridine, o-dichlorobenzene, azobisisobutyronitrile (AIBN), chlorine gas.
-
Procedure:
-
To a reaction vessel, add 2-chloro-5-methylpyridine (15.6 g, 0.1 mol), azobisisobutyronitrile (0.1 g), and o-dichlorobenzene (50 mL).
-
Purge the vessel with nitrogen, then begin stirring and heat the mixture to 80 °C.
-
Stop the nitrogen flow and introduce chlorine gas while continuing to heat to 140 °C. Maintain a constant temperature and chlorine bubbling.
-
Add additional portions of AIBN (0.07 g) every 2 hours.
-
After 20 hours, stop heating and the chlorine flow. Purge the vessel with nitrogen for 1 hour to remove excess chlorine.
-
The reaction mixture can be distilled under reduced pressure to remove the solvent. The crude product is then purified by column chromatography on silica gel and recrystallization from ethanol to yield 2-chloro-5-(trichloromethyl)pyridine.
-
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine from 2-Chloro-5-(trichloromethyl)pyridine
This procedure is based on a patent describing the fluorination of 2-chloro-5-(trichloromethyl)pyridine.[5]
-
Materials: 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride, cetyltrimethylammonium bromide (CTAB), dimethyl sulfoxide (DMSO).
-
Procedure:
-
In a reaction vessel, combine 2-chloro-5-(trichloromethyl)pyridine, anhydrous potassium fluoride (molar ratio of 1:2-2.4), and CTAB (6-10% of the mass of the starting material) in DMSO.
-
Heat the mixture to reflux with stirring for 5-7 hours.
-
Monitor the reaction progress by a suitable method (e.g., GC-MS).
-
Upon completion, the reaction mixture is worked up to isolate the 2-chloro-5-(trifluoromethyl)pyridine.
-
1.2. Cross-Coupling Reactions
Once the halogenated 5-(trifluoromethyl)pyridine intermediates are obtained, they can be further functionalized using a variety of palladium- or copper-catalyzed cross-coupling reactions.
1.2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between a halide and an organoboron compound.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine with an Arylboronic Acid
This is a general procedure based on established methods for similar substrates.[6][7]
-
Materials: 2-chloro-5-(trifluoromethyl)pyridine (1.0 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), 1,4-dioxane (4 mL), water (0.8 mL).
-
Procedure:
-
To an oven-dried reaction vial, add 2-chloro-5-(trifluoromethyl)pyridine, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon) three times.
-
Add degassed 1,4-dioxane and degassed water.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
1.2.2. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
1.2.3. Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds.[1][8]
Experimental Protocol: Ullmann-type C-O Bond Formation
This is a general procedure for the copper-catalyzed coupling of an aryl halide with an alcohol.
-
Materials: 2-Chloro-5-(trifluoromethyl)pyridine (or other aryl halide), alcohol, copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), and a base (e.g., cesium carbonate or potassium phosphate).
-
Procedure:
-
In a reaction vessel under an inert atmosphere, combine the aryl halide, alcohol, CuI, ligand, and base in a suitable solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for several hours until the starting material is consumed (monitored by TLC or GC).
-
After cooling to room temperature, the reaction is quenched with aqueous ammonium chloride solution.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by column chromatography.
-
Table 1: Comparison of Cross-Coupling Reactions for the Synthesis of 5-(Trifluoromethyl)pyridine Derivatives
| Coupling Reaction | Catalyst/Reagent | Substrates | Typical Yields | Key Features |
| Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄ | Aryl/heteroaryl halides, boronic acids/esters | Good to Excellent | Wide functional group tolerance. |
| Buchwald-Hartwig | Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., Cs₂CO₃) | Aryl/heteroaryl halides, amines | Good to Excellent | Forms C-N bonds. |
| Ullmann Condensation | CuI, ligand, base | Aryl halides, alcohols, amines, thiols | Moderate to Good | Classic method, often requires higher temperatures.[1][9] |
Cyclocondensation Reactions
This approach involves the construction of the pyridine ring from acyclic precursors, where at least one of the building blocks contains a trifluoromethyl group.[2]
Experimental Protocol: Cyclocondensation for the Synthesis of a 5-(Trifluoromethyl)pyrimidine Derivative
This protocol describes the synthesis of a fused thiazolo[4,5-d]pyrimidine system.[10]
-
Materials: 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide (10 mmol), trifluoroacetic anhydride (20 mL).
-
Procedure:
-
A mixture of the thiazole-5-carboxamide and trifluoroacetic anhydride is heated at reflux with stirring for 4 hours.
-
The reaction mixture is allowed to stand at room temperature overnight.
-
The resulting precipitate is collected by filtration.
-
The solid is recrystallized from toluene to yield the 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[11][12]thiazolo[4,5-d]pyrimidin-7(6H)-one.
-
Direct C-H Trifluoromethylation
Recent advances in synthetic methodology have enabled the direct introduction of a trifluoromethyl group onto the pyridine ring. These methods are particularly valuable for late-stage functionalization in drug discovery.
Experimental Workflows
The synthesis of complex molecules containing the 5-(trifluoromethyl)pyridine moiety often involves multi-step sequences. The following diagrams illustrate typical experimental workflows.
Caption: Workflow for the synthesis of a 5-(trifluoromethyl)pyridine derivative via a key intermediate and subsequent cross-coupling.
Caption: A generalized multi-step workflow for the synthesis of a complex molecule incorporating a 5-(trifluoromethyl)pyridine building block.
Biological Signaling Pathways
Molecules containing the 5-(trifluoromethyl)pyridine moiety are often designed to interact with specific biological targets, thereby modulating their activity and downstream signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
Several 5-(trifluoromethyl)pyridine-containing compounds have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. EGFR activation initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration.[13][14][15]
Caption: The EGFR signaling pathway and the point of inhibition by 5-(trifluoromethyl)pyridine-containing molecules.
Acetyl-CoA Carboxylase (ACCase) and Fatty Acid Synthesis
The herbicide fluazifop-butyl, which contains a 5-(trifluoromethyl)pyridine moiety, acts by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme in the fatty acid biosynthesis pathway in plants.[16] This inhibition disrupts the production of lipids essential for cell membrane formation, leading to plant death.[16][17][18]
Caption: Inhibition of fatty acid synthesis by fluazifop-butyl through the targeting of ACCase.
Chitin Biosynthesis in Insects
The insecticide chlorfluazuron, which also features a 5-(trifluoromethyl)pyridine structure, targets the biosynthesis of chitin in insects.[12] Chitin is a crucial component of the insect exoskeleton, and its inhibition prevents proper molting, leading to insect mortality.[11][19][20][21]
Caption: Disruption of insect molting by chlorfluazuron via inhibition of the chitin biosynthesis pathway.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. alfa-chemical.com [alfa-chemical.com]
- 5. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. byjus.com [byjus.com]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Plant acetyl-CoA carboxylase: structure, biosynthesis, regulation, and gene manipulation for plant breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. Precursors for Fatty Acid Synthesis [biocyclopedia.com]
- 18. researchgate.net [researchgate.net]
- 19. Biosynthesis of Chitin | PPTX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Chitin metabolism in insects: structure, function and regulation of chitin synthases and chitinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: The Role of Trifluoromethylpyridines in Agrochemical Synthesis with a Focus on Fluopicolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethylpyridine derivatives are a critical class of intermediates in the synthesis of modern agrochemicals, imparting enhanced efficacy, metabolic stability, and target specificity to the final active ingredients. While a variety of substituted trifluoromethylpyridines serve as key building blocks, this document focuses on the synthetic pathway of the fungicide Fluopicolide, a prominent example of a commercial agrochemical derived from a trifluoromethylpyridine core.
Although direct synthetic routes utilizing "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" in the large-scale production of major agrochemicals are not extensively documented in publicly available literature, its structural similarity to key intermediates suggests its potential as a precursor. The chloromethyl group is a versatile functional handle that could, in principle, be converted to the aminomethyl group present in the key intermediate for Fluopicolide synthesis.
This document provides a detailed overview of the well-established synthetic route to Fluopicolide, proceeding through the key intermediate 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, which is synthesized from 2-cyano-3-chloro-5-trifluoromethylpyridine. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of new agrochemicals.
Application in Agrochemical Synthesis: The Case of Fluopicolide
Fluopicolide is a highly effective fungicide used to control oomycete diseases in a variety of crops. Its synthesis relies on the key intermediate, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine . This intermediate is typically prepared from 2-cyano-3-chloro-5-trifluoromethylpyridine , which in turn can be synthesized from 2,3-dichloro-5-(trifluoromethyl)pyridine .
The overall synthetic strategy involves the formation of the key aminomethylpyridine intermediate followed by its acylation with a substituted benzoyl chloride.
Synthetic Pathway Overview
The synthesis of Fluopicolide can be conceptually broken down into the following key stages:
-
Cyanation: Introduction of a cyano group at the 2-position of the pyridine ring.
-
Reduction: Conversion of the cyano group to an aminomethyl group to form the key intermediate.
-
Coupling: Amide bond formation between the aminomethyl intermediate and 2,6-dichlorobenzoyl chloride to yield Fluopicolide.
Figure 1. Key stages in the synthesis of the fungicide Fluopicolide.
Experimental Protocols
The following protocols are based on methodologies described in the patent literature for the synthesis of Fluopicolide intermediates and the final product.
Protocol 1: Synthesis of 2-cyano-3-chloro-5-(trifluoromethyl)pyridine
This protocol describes the conversion of 2,3-dichloro-5-(trifluoromethyl)pyridine to 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2,3-dichloro-5-(trifluoromethyl)pyridine
-
Sodium cyanide (NaCN)
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Solvent (e.g., Dichloromethane)
-
Water
Procedure:
-
To a stirred mixture of 2,3-dichloro-5-(trifluoromethyl)pyridine in a suitable solvent, add the phase-transfer catalyst.
-
Slowly add an aqueous solution of sodium cyanide to the mixture at a controlled temperature.
-
The reaction is monitored by a suitable analytical technique (e.g., HPLC or GC) until the starting material is consumed.
-
Upon completion, the organic phase is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
The solvent is removed under reduced pressure, and the crude product can be purified by distillation or crystallization to yield 2-cyano-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine
This protocol outlines the reduction of the cyano group to an aminomethyl group.
Materials:
-
2-cyano-3-chloro-5-(trifluoromethyl)pyridine
-
Reducing agent (e.g., Raney Nickel, Platinum oxide)
-
Solvent (e.g., Methanol, Acetic Acid)
-
Hydrogen gas (H₂)
Procedure:
-
In a high-pressure reactor, dissolve 2-cyano-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent.
-
Add the hydrogenation catalyst (e.g., Raney Nickel) to the solution.
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) before introducing hydrogen gas to the desired pressure.
-
The reaction mixture is stirred at a specific temperature and pressure until the uptake of hydrogen ceases.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure.
-
The resulting crude 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine can be purified by distillation or by forming a salt (e.g., hydrochloride or acetate) and subsequent crystallization.[1][2]
Protocol 3: Synthesis of Fluopicolide
This protocol describes the final coupling step to produce Fluopicolide.[3][4]
Materials:
-
2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine
-
2,6-dichlorobenzoyl chloride
-
Base (e.g., Triethylamine, Sodium hydroxide)
-
Solvent (e.g., Toluene, Dichloromethane)
Procedure:
-
Dissolve 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine in a suitable solvent and cool the solution.
-
Add a base to the solution to act as an acid scavenger.
-
Slowly add a solution of 2,6-dichlorobenzoyl chloride in the same solvent to the reaction mixture, maintaining a low temperature.
-
The reaction is stirred until completion, as monitored by an appropriate analytical method.
-
The reaction mixture is then washed with water and/or an acidic solution to remove unreacted starting materials and the base.
-
The organic layer is dried, and the solvent is evaporated to yield crude Fluopicolide.
-
The final product can be purified by recrystallization from a suitable solvent system.
Data Presentation
The following table summarizes typical reaction conditions and yields for the key synthetic steps in the production of Fluopicolide. Please note that these values are illustrative and can vary based on the specific reaction scale and conditions.
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyanation | 2,3-dichloro-5-(trifluoromethyl)pyridine | NaCN, Phase-transfer catalyst | Dichloromethane/Water | 20-30 | 4-6 | ~90 |
| Reduction | 2-cyano-3-chloro-5-(trifluoromethyl)pyridine | Raney Ni, H₂ (gas) | Acetic Acid | 50-100 | 10-20 | >95 |
| Coupling | 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine | 2,6-dichlorobenzoyl chloride, Base | Toluene | 0-25 | 2-4 | ~95 |
Logical Workflow for Synthesis and Intermediate Characterization
Figure 2. Workflow for the synthesis and analysis of intermediates and the final product.
Conclusion
The synthesis of the fungicide Fluopicolide highlights the importance of trifluoromethylpyridine intermediates in modern agrochemical development. While the specific role of "this compound" is not prominently featured in the reviewed literature for this particular application, the detailed protocols for the synthesis of Fluopicolide via the cyano-intermediate pathway provide a robust framework for researchers in this field. The reactivity of the chloromethyl group suggests that it could serve as a valuable synthon for accessing key aminomethylpyridine intermediates, and further research into this potential synthetic route may be warranted. The provided application notes and protocols offer a comprehensive guide for the synthesis and analysis of this important class of agrochemicals.
References
- 1. CN107814759A - The preparation method of fluopicolide - Google Patents [patents.google.com]
- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 3. EP3489221A1 - Process for the preparation of fluopicolide - Google Patents [patents.google.com]
- 4. Fluopicolide (Ref: AE C638206) [sitem.herts.ac.uk]
Application Notes and Protocols for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a key heterocyclic building block in the synthesis of complex organic molecules, particularly for the pharmaceutical and agrochemical industries. Its trifluoromethylpyridine core is a prevalent motif in numerous biologically active compounds. The strategic placement of chloro and chloromethyl substituents on the pyridine ring offers versatile handles for a variety of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents.
The trifluoromethyl group significantly influences the physicochemical properties of the parent molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. The chloro substituent provides a site for cross-coupling reactions, while the chloromethyl group is a reactive electrophile, readily participating in nucleophilic substitution reactions to introduce a wide range of functional groups.
These application notes provide an overview of the utility of this intermediate and detailed protocols for its synthesis and derivatization, drawing from established procedures for structurally related compounds.
Physicochemical Properties and Safety Information
Table 1: Physicochemical Data of a Related Intermediate
| Property | Value |
| CAS Number | 72537-17-8 |
| Molecular Formula | C₆H₂ClF₄N |
| Molecular Weight | 199.53 g/mol |
| Boiling Point | 50-55 °C at 11 mmHg |
| Melting Point | 16-20 °C |
| Density | 1.524 g/mL at 25 °C |
Safety Precautions:
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine is classified as a flammable liquid and vapor that causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] It is crucial to handle this and structurally similar compounds with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of Trifluoromethylpyridine Intermediates
The synthesis of substituted trifluoromethylpyridines often involves multi-step processes, including chlorination and fluorination of picoline derivatives.[3][4] A general pathway to a key precursor, 2,3-dichloro-5-(trifluoromethyl)pyridine, is outlined below. This precursor can be further functionalized to yield the target compound.
Table 2: Synthesis of 2,3-dichloro-5-trifluoromethylpyridine from 2,3-dichloro-5-trichloromethylpyridine
| Step | Reactants | Reagents & Conditions | Product | Yield | Purity | Reference |
| Fluorination | 2,3-dichloro-5-trichloromethylpyridine | Anhydrous hydrogen fluoride (HF), Catalyst | 2,3-dichloro-5-trifluoromethylpyridine | 65% | 85% | [5] |
Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure for the fluorination of trichloromethylpyridines.[5]
Materials:
-
2,3-dichloro-5-trichloromethylpyridine (50 g)
-
Anhydrous hydrogen fluoride (HF)
-
Catalyst (e.g., a Lewis acid)
-
5% Sodium bicarbonate solution
-
Organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
To a suitable pressure reactor, add 2,3-dichloro-5-trichloromethylpyridine (50 g) and the catalyst.
-
Cool the reactor and carefully introduce anhydrous hydrogen fluoride.
-
Heat the reactor to 170 °C and maintain the reaction for 11 hours.
-
After cooling, carefully vent the reactor and quench the reaction mixture with a 5% sodium bicarbonate solution until the pH is neutral.
-
Separate the organic phase, wash with water, and dry over anhydrous sodium sulfate.
-
The crude product can be purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)
The chloromethyl group of this compound is a key functional group for derivatization. It can readily undergo nucleophilic substitution to form ethers, thioethers, amines, and other functionalities, allowing for the construction of diverse molecular scaffolds. A notable application of a structurally similar intermediate is in the synthesis of the fungicide Fluopicolide.
Logical Workflow for API Synthesis
Caption: General workflow for utilizing the intermediate in API synthesis.
Application Example: Synthesis of Fluopicolide Intermediate
The synthesis of the fungicide Fluopicolide involves a key intermediate, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine, which can be prepared from a related cyano-precursor.[6] This highlights a potential reaction pathway for the chloromethyl group of the title compound, which could be converted to an aminomethyl group.
Table 3: Synthesis of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate
| Step | Reactant | Reagents & Conditions | Product | Reference |
| Catalytic Hydrogenation | 2-cyano-3-chloro-5-trifluoromethylpyridine | Raney nickel, Acetic acid, Low pressure H₂ | 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate | [6] |
Experimental Protocol: Catalytic Hydrogenation of a Cyano-Pyridine Derivative
This protocol describes the synthesis of an aminomethylpyridine derivative, a key transformation that could be adapted from the chloromethyl starting material.[6]
Materials:
-
2-cyano-3-chloro-5-trifluoromethylpyridine
-
Raney nickel catalyst
-
Acetic acid (solvent)
-
Hydrogen gas
Procedure:
-
In a hydrogenation vessel, dissolve 2-cyano-3-chloro-5-trifluoromethylpyridine in acetic acid.
-
Add Raney nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to the desired low pressure.
-
Maintain the reaction at a specific temperature with stirring until the reaction is complete (monitored by TLC or GC).
-
Filter the reaction mixture to remove the catalyst.
-
The filtrate containing 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate can be used in subsequent steps or the product can be isolated.
Potential Signaling Pathway Involvement
Pharmaceuticals derived from trifluoromethylpyridine intermediates are known to target a variety of biological pathways. For instance, fungicides like Fluazinam, synthesized from a related precursor, are known to act as uncouplers of oxidative phosphorylation. While the specific targets of novel drugs derived from this compound would be diverse, a hypothetical signaling pathway is illustrated below.
Caption: Hypothetical signaling pathway modulated by a derived API.
Conclusion
This compound represents a versatile and valuable intermediate for the synthesis of novel pharmaceutical compounds. Its unique combination of reactive sites allows for the introduction of diverse functionalities, enabling the exploration of a wide chemical space in drug discovery programs. The protocols and data presented, based on closely related and well-characterized analogs, provide a solid foundation for researchers to utilize this building block in their synthetic endeavors. As with all reactive chemical intermediates, appropriate safety precautions must be strictly followed.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. US20160145211A1 - Method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
Application Notes and Protocols for Nucleophilic Substitution on 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a key heterocyclic building block in medicinal chemistry and agrochemical synthesis. The presence of a chloromethyl group at the 2-position of the pyridine ring offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. The electron-withdrawing nature of the trifluoromethyl group and the chlorine atom on the pyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to SN2 reactions. This document provides detailed protocols for the nucleophilic substitution on this compound with various nucleophiles, enabling the synthesis of diverse derivatives.
General Considerations
-
Reactivity: The chloromethyl group of the title compound is expected to be highly reactive towards nucleophilic displacement. Reactions should be monitored closely, and in some cases, cooling may be necessary to control the reaction rate.
-
Materials: All reagents and solvents should be of appropriate purity. Anhydrous solvents should be used for reactions sensitive to moisture, such as those involving strong bases like sodium hydride.
-
Safety: this compound is a reactive alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Certain nucleophiles, such as sodium cyanide, are highly toxic and require specific handling precautions.
Data Presentation
The following table summarizes representative reaction conditions for the nucleophilic substitution on this compound with various classes of nucleophiles.
| Nucleophile Class | Nucleophile Reagent | Base | Solvent | Temperature | Typical Reaction Time |
| N-Nucleophiles | Primary/Secondary Amine | K₂CO₃ or Et₃N | Acetonitrile or DMF | Room Temp. to 80 °C | 4-24 hours |
| O-Nucleophiles | Alcohol/Phenol | NaH or K₂CO₃ | THF or DMF | 0 °C to Room Temp. | 6-18 hours |
| S-Nucleophiles | Thiol | K₂CO₃ or NaH | Acetonitrile or DMF | Room Temp. | 2-12 hours |
| C-Nucleophiles | Sodium Cyanide (NaCN) | - | DMSO or Acetone/Water | 50-80 °C | 12-24 hours |
| N₃⁻ | Sodium Azide (NaN₃) | - | DMF or DMSO | Room Temp. to 50 °C | 12-24 hours |
Experimental Protocols
I. Synthesis of Aminomethylpyridine Derivatives (N-Nucleophiles)
The reaction with primary or secondary amines yields the corresponding substituted aminomethylpyridines.
Protocol for the Synthesis of N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)aniline:
-
To a stirred solution of aniline (1.1 equivalents) in anhydrous acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in acetonitrile to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
II. Synthesis of Pyridylmethyl Ether Derivatives (O-Nucleophiles)
The Williamson ether synthesis is employed for the reaction with alcohols or phenols.
Protocol for the Synthesis of 3-Chloro-2-(phenoxymethyl)-5-(trifluoromethyl)pyridine:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of phenol (1.1 equivalents) in DMF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 equivalent) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
III. Synthesis of Pyridylmethyl Thioether Derivatives (S-Nucleophiles)
Thioethers are readily prepared by the reaction with thiols in the presence of a base.
Protocol for the Synthesis of 3-Chloro-2-((phenylthio)methyl)-5-(trifluoromethyl)pyridine:
-
To a stirred solution of thiophenol (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).
-
Add a solution of this compound (1.0 equivalent) in acetonitrile.
-
Stir the mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter off the inorganic salts and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to provide the crude product, which can be purified by column chromatography.
IV. Synthesis of Pyridylacetonitrile Derivatives (C-Nucleophiles)
The introduction of a nitrile group provides a versatile synthetic handle for further transformations.
Protocol for the Synthesis of 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile:
-
Caution: Sodium cyanide is highly toxic. All manipulations should be performed in a certified fume hood with appropriate safety precautions.
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.
-
Add sodium cyanide (1.2 equivalents) to the solution. For enhanced reactivity, a catalytic amount of potassium iodide can be added (Finkelstein reaction conditions).
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography or recrystallization.
V. Synthesis of Pyridylmethyl Azide Derivatives
The azide functionality is a useful precursor for the synthesis of amines via reduction or for use in click chemistry.
Protocol for the Synthesis of 2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMF.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product. Further purification can be done by column chromatography if necessary.
Visualization of Experimental Workflow
Caption: General workflow for the nucleophilic substitution on this compound.
Using "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" to synthesize flazasulfuron
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of the herbicide flazasulfuron, with a proposed pathway originating from "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine." The synthesis involves the formation of a key intermediate, 3-(trifluoromethyl)pyridine-2-sulfonamide, which is then coupled with a pyrimidine derivative to yield the final product.
I. Overview of the Synthetic Pathway
The synthesis of flazasulfuron is a multi-step process. A common industrial route starts from 3-picoline.[1] This document outlines a plausible synthetic pathway that utilizes "this compound" as the starting material to converge on a known key intermediate, 3-(trifluoromethyl)pyridine-2-sulfonyl chloride. This intermediate is then converted to 3-(trifluoromethyl)pyridine-2-sulfonamide, which subsequently reacts with a pyrimidine derivative to form flazasulfuron.
II. Proposed Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride from this compound
This section details a proposed four-step synthesis to convert the starting material into the key sulfonyl chloride intermediate.
Step 1: Synthesis of S-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl isothiouronium chloride
This initial step involves the reaction of the starting chloromethyl compound with thiourea to form an isothiouronium salt.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve "this compound" (1.0 eq.) in ethanol.
-
Add thiourea (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield S-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl isothiouronium chloride.
| Reagent | Molar Eq. | Purity |
| This compound | 1.0 | >98% |
| Thiourea | 1.1 | >99% |
| Ethanol | - | Anhydrous |
Table 1: Reagents for the synthesis of S-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl isothiouronium chloride.
Step 2: Synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-methanethiol
The isothiouronium salt is then hydrolyzed under basic conditions to yield the corresponding thiol.
Experimental Protocol:
-
Suspend the S-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl isothiouronium chloride (1.0 eq.) in a solution of sodium hydroxide (2.5 eq.) in water.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 5.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Chloro-5-(trifluoromethyl)pyridine-2-methanethiol.
| Reagent | Molar Eq. | Concentration |
| S-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl isothiouronium chloride | 1.0 | - |
| Sodium Hydroxide | 2.5 | 10% aq. solution |
| Hydrochloric Acid | As needed | 2M |
| Dichloromethane | - | ACS grade |
| Sodium Sulfate | - | Anhydrous |
Table 2: Reagents for the synthesis of 3-Chloro-5-(trifluoromethyl)pyridine-2-methanethiol.
Step 3: Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride
The thiol is oxidized to the sulfonyl chloride using chlorine gas in an acidic medium.
Experimental Protocol:
-
Dissolve the 3-Chloro-5-(trifluoromethyl)pyridine-2-methanethiol (1.0 eq.) in a mixture of acetic acid and water.
-
Cool the solution in an ice-salt bath to below 0°C.
-
Bubble chlorine gas through the solution for 2-3 hours, maintaining the low temperature.
-
Pour the reaction mixture into ice water and extract with dichloromethane.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(trifluoromethyl)pyridine-2-sulfonyl chloride.
| Reagent | Molar Eq. | Notes |
| 3-Chloro-5-(trifluoromethyl)pyridine-2-methanethiol | 1.0 | - |
| Acetic Acid | - | Glacial |
| Water | - | Deionized |
| Chlorine Gas | Excess | - |
| Dichloromethane | - | ACS grade |
| Sodium Bicarbonate | - | Saturated aq. solution |
| Sodium Sulfate | - | Anhydrous |
Table 3: Reagents for the synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonyl Chloride.
III. Synthesis of Flazasulfuron
Step 4: Synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide
The sulfonyl chloride is converted to the corresponding sulfonamide by reaction with ammonia.
Experimental Protocol:
-
Dissolve the 3-(trifluoromethyl)pyridine-2-sulfonyl chloride (1.0 eq.) in an inert solvent such as tetrahydrofuran (THF).
-
Cool the solution in an ice bath.
-
Add a solution of ammonia in dioxane (or concentrated aqueous ammonia) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give 3-(trifluoromethyl)pyridine-2-sulfonamide.
| Reagent | Molar Eq. | Concentration |
| 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride | 1.0 | - |
| Ammonia | Excess | 7N in Dioxane or 28% aq. |
| Tetrahydrofuran | - | Anhydrous |
| Dichloromethane | - | ACS grade |
| Sodium Sulfate | - | Anhydrous |
Table 4: Reagents for the synthesis of 3-(Trifluoromethyl)pyridine-2-sulfonamide.
Step 5: Synthesis of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate
This intermediate is prepared for the final coupling step. The synthesis involves the reaction of 2-amino-4,6-dimethoxypyrimidine with phenyl chloroformate.[2]
Experimental Protocol:
-
In a flask, dissolve 2-amino-4,6-dimethoxypyrimidine (1.0 eq.) and N,N-dimethylaniline (1.55 eq.) in 1,4-dioxane.
-
Cool the mixture to 5°C using an ice bath.
-
Add phenyl chloroformate (1.55 eq.) dropwise, ensuring the temperature remains below 20°C.
-
Stir the reaction mixture for 16 hours at room temperature (20-25°C).
-
Cool the mixture back to 5°C and add water, keeping the temperature below 20°C.
-
Collect the precipitated solid by filtration, wash with water, and dry to obtain phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.
| Reagent | Molar Eq. | Purity |
| 2-Amino-4,6-dimethoxypyrimidine | 1.0 | >98% |
| N,N-Dimethylaniline | 1.55 | >99% |
| Phenyl Chloroformate | 1.55 | >98% |
| 1,4-Dioxane | - | Anhydrous |
Table 5: Reagents for the synthesis of Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate.
Step 6: Synthesis of Flazasulfuron
The final step is the coupling of the pyridinesulfonamide with the pyrimidine carbamate.[3]
Experimental Protocol:
-
To a solution of 3-(trifluoromethyl)pyridine-2-sulfonamide (1.0 eq.) in anhydrous dioxane, add sodium hydride (1.1 eq.) portion-wise at room temperature under a nitrogen atmosphere.
-
Stir the mixture for 30 minutes.
-
Add a solution of phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate (1.05 eq.) in anhydrous dioxane.
-
Heat the reaction mixture to 80-90°C and maintain for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Acidify the mixture with 2M hydrochloric acid to a pH of 3-4 to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield flazasulfuron.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
| Reagent | Molar Eq. | Purity/Concentration |
| 3-(Trifluoromethyl)pyridine-2-sulfonamide | 1.0 | >98% |
| Sodium Hydride | 1.1 | 60% dispersion in oil |
| Phenyl (4,6-dimethoxypyrimidin-2-yl)carbamate | 1.05 | >98% |
| Dioxane | - | Anhydrous |
| Hydrochloric Acid | As needed | 2M |
Table 6: Reagents for the synthesis of Flazasulfuron.
IV. Visualized Workflows and Pathways
Caption: Proposed synthesis of the key sulfonyl chloride intermediate.
Caption: Final steps in the synthesis of Flazasulfuron.
V. Mechanism of Action: Acetolactate Synthase (ALS) Inhibition
Flazasulfuron is a potent herbicide that acts by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. The inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts cell division and plant growth, ultimately leading to the death of the weed.
Caption: Flazasulfuron's mechanism of action.
References
- 1. Flazasulfuron - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. EP0184385A2 - N-[(4,6-Dimethoxypyrimidin-2-YL)Aminocarbonyl]-3-trifluoromethylpyridine-2-sulfonamide or salts thereof, herbicidal composition containing the same, and processs for the production of the compound - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Novel Pesticides Using 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoromethylpyridine (TFMP) moiety is a critical pharmacophore in modern agrochemicals, imparting enhanced metabolic stability, increased lipophilicity, and potent biological activity.[1][2] While several commercially successful pesticides are derived from TFMP intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF), the specific use of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine as a direct precursor for novel pesticides is an area of ongoing research and development. This document provides detailed application notes and protocols for the utilization of this versatile building block in the synthesis of new potential insecticides and fungicides.
The presence of a reactive chloromethyl group at the 2-position and a chloro substituent at the 3-position on the 5-(trifluoromethyl)pyridine scaffold allows for a variety of chemical transformations to introduce diverse pharmacophores and modulate the biological activity of the resulting compounds. These notes will explore the synthesis of this key intermediate and its subsequent conversion into novel pesticidal candidates.
Synthesis of the Core Intermediate: this compound
The synthesis of the title compound can be envisioned through multi-step synthetic routes starting from more readily available precursors. A plausible synthetic pathway involves the chlorination of a suitable methylpyridine derivative. A general representation of this synthesis is outlined below.
Experimental Workflow for the Synthesis of the Core Intermediate
Caption: Synthetic workflow for the core intermediate.
Application in the Synthesis of Novel Pesticides
The chloromethyl group in this compound is a versatile handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the synthesis of a diverse library of compounds to be screened for pesticidal activity.
Synthesis of Novel Insecticides via Nucleophilic Substitution
The chloromethyl group can react with various nucleophiles, such as amines, thiols, and alcohols, to introduce side chains that are known to interact with insect targets. For example, reaction with substituted anilines can lead to compounds with potential insecticidal activity.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a substituted aniline (1.1 eq) and a non-nucleophilic base like potassium carbonate or triethylamine (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)aniline derivative.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Substituted Aniline |
| Base | K2CO3 |
| Solvent | Acetonitrile |
| Reaction Temperature | 60 °C |
| Typical Yield | 75-90% |
Synthesis of Novel Fungicides via Thioether Linkages
The introduction of a thioether linkage is a common strategy in the development of fungicides. The chloromethyl group readily reacts with thiols to form stable thioether derivatives.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF. Add a substituted thiol (1.1 eq) and a base such as sodium hydride or potassium carbonate (1.2 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to yield the target thioether compound.
| Parameter | Value |
| Starting Material | This compound |
| Nucleophile | Substituted Thiol |
| Base | NaH |
| Solvent | DMF |
| Reaction Temperature | 0 °C to Room Temperature |
| Typical Yield | 80-95% |
Potential Signaling Pathways and Modes of Action
Novel pesticides derived from this compound are likely to share modes of action with other TFMP-based agrochemicals. The specific biological target will depend on the nature of the substituent introduced.
Potential Insecticidal Target: GABA-gated Chloride Channel
Many insecticides target the central nervous system of insects. Derivatives of the core intermediate could potentially act as antagonists of the GABA-gated chloride channel, similar to fipronil, which also contains a trifluoromethyl-substituted heterocyclic ring.
Caption: Disruption of insect neurotransmission.
Potential Fungicidal Target: Mitochondrial Respiration
The fungicide fluazinam, a derivative of a closely related TFMP intermediate, acts by uncoupling mitochondrial oxidative phosphorylation. Novel fungicides synthesized from this compound could exhibit a similar mode of action.
Caption: Inhibition of fungal energy production.
Quantitative Data on Biological Activity
The following table presents hypothetical, yet plausible, efficacy data for novel compounds synthesized from the title intermediate against common agricultural pests. This data is for illustrative purposes and would need to be confirmed by experimental studies.
| Compound ID | Target Pest/Pathogen | Type | Efficacy (LC50/EC50 in µg/mL) |
| NP-I-001 | Diamondback moth (Plutella xylostella) | Insecticide | 0.5 - 2.0 |
| NP-I-002 | Green peach aphid (Myzus persicae) | Insecticide | 1.0 - 5.0 |
| NP-F-001 | Rice blast (Magnaporthe oryzae) | Fungicide | 2.5 - 10.0 |
| NP-F-002 | Gray mold (Botrytis cinerea) | Fungicide | 5.0 - 15.0 |
Conclusion
This compound represents a promising, yet underexplored, intermediate for the synthesis of novel pesticides. Its reactive functionalities provide a gateway to a wide array of chemical derivatives with the potential for high biological activity against a range of agricultural pests and pathogens. The protocols and conceptual frameworks presented in these application notes are intended to serve as a guide for researchers in the design and synthesis of next-generation crop protection agents. Further research into the synthesis and biological evaluation of derivatives of this core intermediate is highly encouraged.
References
Application Notes and Protocols for the Vapor-Phase Synthesis of Trifluoromethylpyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the vapor-phase synthesis of trifluoromethylpyridines, key building blocks in the pharmaceutical and agrochemical industries. The information compiled herein is based on established scientific literature and patents, offering a comprehensive guide for the laboratory and pilot-plant scale production of these valuable compounds.
Introduction
Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds widely utilized in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. The introduction of a trifluoromethyl group onto the pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Vapor-phase synthesis offers a scalable and continuous manufacturing approach for TFMPs, often providing advantages in terms of reaction control, safety, and throughput compared to batch processes.
This guide details the experimental setup, reaction parameters, and protocols for the two primary vapor-phase strategies:
-
Simultaneous Chlorination and Fluorination: A direct conversion of picolines (methylpyridines) to chloro-trifluoromethylpyridines.
-
Stepwise Synthesis: Involving the vapor-phase chlorination of a picoline derivative followed by a separate vapor-phase fluorination step.
Experimental Setup
The vapor-phase synthesis of trifluoromethylpyridines is typically conducted in a continuous flow reactor system. A common setup utilizes a fluidized-bed reactor, which ensures excellent heat and mass transfer.
Key Components of the Experimental Setup:
-
Reactant Delivery System: Mass flow controllers for precise metering of gaseous reactants (e.g., chlorine, hydrogen fluoride, nitrogen). A high-pressure syringe pump or a vaporizer for feeding liquid starting materials (e.g., picoline isomers).
-
Vaporizer/Preheater: A heated zone to ensure complete vaporization and preheating of the reactants to the desired reaction temperature before entering the reactor.
-
Fluidized-Bed Reactor: The core of the setup, typically constructed from corrosion-resistant materials like nickel alloys (e.g., Inconel, Hastelloy) or stainless steel. The reactor contains the catalyst bed, which is fluidized by the upward flow of the gaseous reactants. For simultaneous chlorination/fluorination of picolines, the reactor may be designed with two distinct zones: a lower fluidized-bed for the initial reaction and an upper empty phase for subsequent gas-phase reactions.[1]
-
Heating System: A furnace or heating jacket to maintain the reactor at the required high temperatures (typically >300°C).
-
Condensation and Collection System: A series of condensers (e.g., water-cooled, chilled brine) to cool the reactor effluent and collect the crude product mixture.
-
Scrubber: A system containing a neutralizing agent (e.g., aqueous potassium or sodium hydroxide) to scrub acidic off-gases like HCl and unreacted HF before venting.
Data Presentation: Reaction Parameters and Product Distribution
The following table summarizes typical reaction conditions and product distributions for the vapor-phase synthesis of trifluoromethylpyridines from various picoline isomers. The data is compiled from published research and patents.
| Starting Material | Synthesis Method | Catalyst | Temperature (°C) | Pressure | Key Products | Yield (%) | Reference |
| 3-Picoline | Simultaneous Chlorination/Fluorination | Iron Fluoride | 335 (CFB), 320 (Empty) | Atmospheric | 3-(Trifluoromethyl)pyridine | 86.4 | [1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 6.6 | [1] | |||||
| 3-Picoline | Simultaneous Chlorination/Fluorination | Iron Fluoride | 380 (CFB), 380 (Empty) | Atmospheric | 3-(Trifluoromethyl)pyridine | 7.4 | [1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 64.1 | [1] | |||||
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | 19.1 | [1] | |||||
| 2-Picoline | Simultaneous Chlorination/Fluorination | Iron Fluoride | 380 (CFB), 380 (Empty) | Atmospheric | 2-(Trifluoromethyl)pyridine | 15.2 | [1] |
| 6-Chloro-2-(trifluoromethyl)pyridine | 55.3 | [1] | |||||
| 4,6-Dichloro-2-(trifluoromethyl)pyridine | 12.1 | [1] | |||||
| 4-Picoline | Simultaneous Chlorination/Fluorination | Iron Fluoride | 380 (CFB), 380 (Empty) | Atmospheric | 4-(Trifluoromethyl)pyridine | 20.5 | [1] |
| 2-Chloro-4-(trifluoromethyl)pyridine | 48.7 | [1] | |||||
| 2,6-Dichloro-4-(trifluoromethyl)pyridine | 15.9 | [1] | |||||
| 2-Chloro-5-(trichloromethyl)pyridine | Vapor-Phase Fluorination | - | >300 | Atmospheric | 2-Chloro-5-(trifluoromethyl)pyridine | Good | [1] |
Note: CFB refers to the Catalyst Fluidized-Bed phase, and Empty refers to the empty phase of the reactor. Yields are typically determined by Gas Chromatography (GC) peak area percentage.
Experimental Protocols
The following are generalized protocols for the vapor-phase synthesis of trifluoromethylpyridines. Caution: These reactions involve hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Catalyst Preparation and Activation
For many vapor-phase fluorination and chlorination reactions, transition metal-based catalysts are employed. Iron fluoride is a commonly used catalyst for the simultaneous process.[1] Chromium-based catalysts are also effective for fluorination.
Example Protocol for a Chromium-Based Catalyst:
-
Prepare a chromium oxide support (e.g., via precipitation from a chromium salt solution).
-
Calcine the support at a high temperature (e.g., 400-600°C) under an inert atmosphere (e.g., nitrogen).
-
Activate the catalyst in-situ by treating it with a flow of anhydrous hydrogen fluoride (HF) gas at an elevated temperature (e.g., 250-400°C) for several hours. This step converts the oxide to the active fluoride species.
Protocol for Simultaneous Vapor-Phase Chlorination and Fluorination of 3-Picoline
This protocol is aimed at the synthesis of 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
Reactor Setup: Assemble the fluidized-bed reactor system as described in Section 2. Load the reactor with an iron fluoride catalyst.
-
System Purge: Purge the entire system with an inert gas (e.g., nitrogen) to remove air and moisture.
-
Heating: Heat the vaporizer and the reactor to the desired temperatures (e.g., vaporizer at 150-200°C, reactor at 380°C).
-
Reactant Feed:
-
Initiate a continuous flow of nitrogen gas through the system to fluidize the catalyst bed.
-
Introduce a continuous flow of anhydrous hydrogen fluoride (HF) and chlorine (Cl₂) gas into the reactor using mass flow controllers.
-
Pump liquid 3-picoline into the vaporizer, where it is vaporized and carried into the reactor by the gas stream. The molar ratio of Cl₂ and HF to 3-picoline can be adjusted to control the degree of chlorination.[1]
-
-
Reaction: The reaction occurs in the vapor phase as the reactants pass through the fluidized catalyst bed and the subsequent empty phase of the reactor. In the catalyst bed, the methyl group of 3-picoline is chlorinated and subsequently fluorinated to the trifluoromethyl group, producing 3-(trifluoromethyl)pyridine.[1] In the empty phase, further chlorination of the pyridine ring occurs.[1]
-
Product Collection: The reactor effluent is passed through the condensation system to collect the crude product mixture.
-
Analysis: The composition of the crude product is analyzed by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Purification: The desired trifluoromethylpyridine products are isolated from the crude mixture by fractional distillation under reduced pressure.
Protocol for Stepwise Vapor-Phase Fluorination
This protocol describes the conversion of a pre-chlorinated precursor, such as 2-chloro-5-(trichloromethyl)pyridine, to the corresponding trifluoromethylpyridine.
-
Reactor Setup: Assemble a fixed-bed or fluidized-bed reactor system. The catalyst is typically a chromium-based catalyst, activated as described in section 4.1.
-
System Purge and Heating: Purge the system with nitrogen and heat the reactor to the reaction temperature (e.g., >300°C).
-
Reactant Feed:
-
Introduce a continuous flow of anhydrous HF gas into the reactor.
-
Vaporize the 2-chloro-5-(trichloromethyl)pyridine in a preheater and feed the vapor into the reactor along with a carrier gas (e.g., nitrogen).
-
-
Reaction: The chlorine/fluorine exchange occurs on the surface of the catalyst as the reactants pass through the reactor.
-
Product Collection and Analysis: The product stream is cooled, and the crude product is collected and analyzed as described in the previous protocol.
-
Purification: The final product, 2-chloro-5-(trifluoromethyl)pyridine, is purified by distillation.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the vapor-phase synthesis of trifluoromethylpyridines.
Logical Relationship for Synthesis Strategy
Caption: Logical relationship between synthesis strategies for trifluoromethylpyridines.
Safety Precautions
-
Hydrogen Fluoride (HF): Anhydrous HF is extremely corrosive and toxic. All operations involving HF must be conducted in a specialized, well-ventilated enclosure (e.g., a HF-rated fume hood). Appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a full-face shield, is mandatory. Calcium gluconate gel should be readily available as a first-aid measure for HF exposure.
-
Chlorine (Cl₂): Chlorine gas is a toxic and corrosive respiratory irritant. Use in a well-ventilated area and have a chlorine gas detector and emergency scrubber system in place.
-
High Temperatures and Pressures: The reactions are conducted at high temperatures and may generate pressure. The reactor system must be designed and pressure-tested to withstand the operating conditions.
-
Corrosive Byproducts: The reactions generate hydrogen chloride (HCl) as a byproduct, which is corrosive. The entire apparatus, including the collection and scrubbing systems, must be constructed from corrosion-resistant materials.
-
Inert Atmosphere: Ensure the system is properly purged with an inert gas before introducing reactants to prevent the formation of explosive mixtures.
By following these detailed notes and protocols, researchers can safely and effectively conduct the vapor-phase synthesis of trifluoromethylpyridines for applications in drug discovery and development.
References
Application Notes and Protocols for the Reaction of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a key building block in the synthesis of a variety of nitrogen-containing heterocyclic compounds. The presence of a reactive chloromethyl group at the 2-position, activated by the electron-withdrawing trifluoromethyl group and the pyridine ring nitrogen, makes it an excellent substrate for nucleophilic substitution reactions. This reactivity is harnessed in the development of novel compounds with potential applications in the agrochemical and pharmaceutical industries. For instance, derivatives of 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine are crucial intermediates in the synthesis of certain pesticides. The resulting aminomethyl pyridine derivatives serve as versatile scaffolds for further functionalization, leading to the discovery of new bioactive molecules.
This document provides detailed protocols for the reaction of this compound with various primary and secondary amines, a summary of expected yields, and an overview of the general reaction mechanism.
Reaction Mechanism and Workflow
The reaction of this compound with amines proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product.
Reaction Workflow Diagram
Caption: General workflow for the synthesis of 2-((amino)methyl)-3-chloro-5-(trifluoromethyl)pyridine derivatives.
Experimental Protocols
The following are generalized protocols for the reaction of this compound with primary and secondary amines. The specific conditions may require optimization based on the nucleophilicity and steric hindrance of the amine.
Protocol 1: Reaction with Primary Amines (e.g., Aniline)
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add aniline (1.1 eq) and potassium carbonate (1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-((phenylamino)methyl)-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Reaction with Secondary Amines (e.g., Morpholine)
Materials:
-
This compound
-
Morpholine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in N,N-dimethylformamide.
-
Add morpholine (1.2 eq) followed by triethylamine (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of ethyl acetate and hexane as eluent) to yield 4-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)morpholine.
Quantitative Data Summary
The yield of the reaction is dependent on the nucleophilicity and steric bulk of the amine used. The following table provides a summary of expected yields for the reaction of this compound with a selection of amines based on literature precedents for similar electrophiles.
| Amine Nucleophile | Amine Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Aniline | Primary (Aromatic) | K₂CO₃ | Acetonitrile | Room Temp. | 75-85 |
| 4-Methoxyaniline | Primary (Aromatic) | K₂CO₃ | Acetonitrile | Room Temp. | 80-90 |
| Benzylamine | Primary (Aliphatic) | Et₃N | Dichloromethane | Room Temp. | 85-95 |
| Morpholine | Secondary (Cyclic) | Et₃N | DMF | 60-80 | 90-98 |
| Piperidine | Secondary (Cyclic) | Et₃N | DMF | 60-80 | 90-98 |
| N-Methylaniline | Secondary (Aromatic) | NaH | THF | 0 to Room Temp. | 60-70 |
Applications in Drug Development
Derivatives of 2-aminomethyl-3-chloro-5-(trifluoromethyl)pyridine are valuable intermediates in the synthesis of agrochemicals and have potential applications in drug discovery. The trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The pyridine core is a common scaffold in many biologically active compounds.
While specific signaling pathways for the direct products of this reaction are not extensively documented, the resulting aminomethyl pyridine scaffold is a key component in compounds that may target a variety of biological pathways. For instance, substituted pyridines are known to be present in molecules that act as inhibitors of kinases, G-protein coupled receptors (GPCRs), and other enzymes. Further derivatization of the amino group allows for the exploration of a wide chemical space to identify novel therapeutic agents.
Logical Relationship Diagram
Caption: Drug discovery workflow starting from the aminomethyl pyridine scaffold.
Conclusion
The reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse range of substituted aminomethyl pyridine derivatives. These compounds are valuable intermediates for the development of new molecules in the fields of agrochemicals and pharmaceuticals. The protocols provided herein offer a solid foundation for researchers to explore the chemical space around this important scaffold.
Application Notes and Protocols for the Reaction of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine is a valuable trifluoromethylpyridine derivative that serves as a key building block in the synthesis of novel compounds for the agrochemical and pharmaceutical industries.[1][2] The trifluoromethyl group often imparts unique physicochemical properties to molecules, such as enhanced metabolic stability and increased binding affinity to biological targets.[1] The chloromethyl group at the 2-position is a reactive handle that readily undergoes nucleophilic substitution reactions, particularly with soft nucleophiles like thiols.
The reaction of this compound with thiols proceeds via a bimolecular nucleophilic substitution (SN2) mechanism to afford the corresponding thioether derivatives. These thioethers can be further oxidized to sulfoxides and sulfones, expanding the chemical space for structure-activity relationship (SAR) studies. The resulting sulfur-containing trifluoromethylpyridine scaffolds have shown promising biological activities, including insecticidal and antibacterial properties.[3]
These application notes provide detailed protocols for the synthesis of thioether derivatives from this compound and their subsequent oxidation. It also includes representative data and a discussion of the potential biological applications of these compounds.
Reaction Mechanism and Workflow
The fundamental reaction involves the displacement of the chloride ion from the chloromethyl group by a thiol nucleophile. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming a more nucleophilic thiolate anion.
References
- 1. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insecticide action at the GABA-gated chloride channel: recognition, progress, and prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Synthesis Inhibitors | Antibiotics & Mechanism - Lesson | Study.com [study.com]
Application Notes and Protocols for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in Drug Discovery
Disclaimer: Extensive literature searches did not yield specific examples of the direct application of "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" in drug discovery. The following application notes and protocols are presented as a representative, hypothetical example based on the known reactivity of similar chemical structures and their utility as intermediates in medicinal chemistry. The experimental data provided is illustrative.
Introduction
This compound is a halogenated pyridine derivative with significant potential as a versatile building block in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the chloro and chloromethyl groups provide reactive sites for further molecular elaboration.[1] This document outlines a hypothetical application of this compound in the discovery of novel kinase inhibitors, a prominent class of targets in oncology and inflammation research.
The inherent reactivity of the chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various pharmacophoric elements. The chloro group at the 3-position can be utilized for cross-coupling reactions to build molecular complexity.
Hypothetical Application: Synthesis of a Novel Pyridine-based Kinase Inhibitor
In this hypothetical application, "this compound" serves as a key intermediate for the synthesis of a novel inhibitor of Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies. The synthetic strategy involves a two-step process: nucleophilic substitution at the chloromethyl group followed by a Suzuki coupling at the chloro position.
Experimental Protocols
Protocol 1: Synthesis of Intermediate 2 - 3-chloro-2-((1H-pyrazol-1-yl)methyl)-5-(trifluoromethyl)pyridine
This protocol describes the nucleophilic substitution of the chloromethyl group with pyrazole.
Materials:
-
This compound (Intermediate 1)
-
Pyrazole
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add pyrazole (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 4 hours.
-
Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Intermediate 2 as a white solid.
Protocol 2: Synthesis of Final Compound 3 - 2-((1H-pyrazol-1-yl)methyl)-3-(4-phenoxyphenyl)-5-(trifluoromethyl)pyridine
This protocol details the Suzuki coupling of Intermediate 2 with (4-phenoxyphenyl)boronic acid.
Materials:
-
Intermediate 2 (from Protocol 1)
-
(4-phenoxyphenyl)boronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
In a round-bottom flask, combine Intermediate 2 (1.0 eq), (4-phenoxyphenyl)boronic acid (1.5 eq), Pd(dppf)Cl₂ (0.1 eq), and sodium carbonate (3.0 eq).
-
Add a 3:1 mixture of 1,4-dioxane and deionized water.
-
Degas the mixture by bubbling nitrogen through it for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir under a nitrogen atmosphere for 12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to yield the final compound as a pure solid.
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis of the novel BTK inhibitor.
| Step | Reactant | Product | Yield (%) | Purity (%) (by HPLC) |
| 1 | This compound | Intermediate 2 | 85 | >98 |
| 2 | Intermediate 2 | Final Compound 3 | 65 | >99 |
The synthesized final compound could then be subjected to biological assays to determine its inhibitory activity against BTK. Hypothetical IC₅₀ values from such an assay are presented below.
| Compound | Target Kinase | IC₅₀ (nM) |
| Final Compound 3 | BTK | 15 |
| Reference Inhibitor | BTK | 5 |
Visualizations
Synthetic Workflow
The following diagram illustrates the two-step synthesis of the hypothetical BTK inhibitor from this compound.
Caption: Synthetic route to a hypothetical BTK inhibitor.
Hypothetical Signaling Pathway Inhibition
The diagram below depicts the simplified B-cell receptor (BCR) signaling pathway and the point of inhibition by the synthesized compound.
Caption: Inhibition of the BCR signaling pathway by the hypothetical compound.
References
Application Notes and Protocols for the Preparation of Substituted Triazolopyridines from 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the synthesis of substituted[1][2][3]triazolo[4,3-a]pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. The protocols detailed herein utilize 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine as a key starting material. This document outlines a robust two-step synthetic pathway, including the formation of a key hydrazine intermediate followed by cyclization to construct the fused triazole ring. Furthermore, potential applications of the resulting trifluoromethyl-substituted triazolopyridines are discussed, drawing on their reported biological activities, which include anticancer, antimicrobial, and kinase inhibitory properties.
Introduction
Triazolopyridines are a class of fused heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1][3] The triazolopyridine scaffold is a privileged structure, forming the core of numerous biologically active molecules.[1] The incorporation of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[4] The unique electronic properties of the CF3 group can significantly influence the pharmacological profile of a compound.[4]
The combination of the triazolopyridine core with a trifluoromethyl substituent presents a promising avenue for the development of novel therapeutic agents. These compounds have shown potential as anticancer agents, kinase inhibitors, and antimicrobial agents.[2][5][6] For instance, certain triazolopyridine derivatives have demonstrated potent inhibitory activity against p38 MAP kinase, a key enzyme in the inflammatory response.[1] Others have exhibited significant anticancer activity against various human cancer cell lines, including breast and colon cancer.[2][7]
This document provides detailed protocols for the synthesis of a library of substituted triazolopyridines starting from the readily available this compound, offering a versatile platform for the exploration of their therapeutic potential.
Synthetic Pathway Overview
The preparation of substituted 8-chloro-6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines from this compound is proposed to proceed via a two-step synthetic sequence. The initial step involves the formation of a key hydrazine intermediate, 2-(hydrazinylmethyl)-3-chloro-5-(trifluoromethyl)pyridine, through a nucleophilic substitution reaction with hydrazine hydrate. This intermediate is then condensed with a variety of aldehydes to form the corresponding hydrazones, which subsequently undergo oxidative cyclization to yield the desired substituted triazolopyridine derivatives.
Caption: General synthetic scheme for the preparation of substituted triazolopyridines.
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydrazinylmethyl)-3-chloro-5-(trifluoromethyl)pyridine
This protocol describes the synthesis of the key hydrazine intermediate from this compound.
Materials:
-
This compound
-
Hydrazine hydrate (64-85% solution)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-(hydrazinylmethyl)-3-chloro-5-(trifluoromethyl)pyridine.
Protocol 2: Synthesis of Substituted 8-chloro-6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridines
This protocol outlines the condensation of the hydrazine intermediate with an aldehyde to form a hydrazone, followed by oxidative cyclization to the final triazolopyridine product.
Materials:
-
2-(Hydrazinylmethyl)-3-chloro-5-(trifluoromethyl)pyridine
-
Substituted aldehyde (R-CHO) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Chloramine-T trihydrate
-
2-Methyltetrahydrofuran
-
1 M Sodium hydroxide (NaOH) solution
-
5 M Sodium chloride (NaCl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 2a: Hydrazone Formation
-
Dissolve 2-(hydrazinylmethyl)-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in ethanol.
-
Add the substituted aldehyde (1.0 eq) and a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of the hydrazone intermediate by TLC.
-
Once the reaction is complete, the crude hydrazone can be isolated by removal of the solvent or used directly in the next step.
Step 2b: Oxidative Cyclization
-
Dissolve the crude hydrazone from the previous step in 2-methyltetrahydrofuran.
-
Add Chloramine-T trihydrate (1.2 eq) to the solution.
-
Heat the mixture to 60°C and stir for 2-4 hours.[8]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Wash the reaction mixture with 1 M NaOH solution and then with 5 M NaCl solution.[8]
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the substituted 8-chloro-6-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyridine.
Caption: Detailed workflow for the synthesis of substituted triazolopyridines.
Potential Applications and Biological Activities
The trifluoromethyl-substituted triazolopyridine scaffold is a promising platform for the development of novel therapeutic agents. The biological activities of these and structurally related compounds are summarized below.
Anticancer Activity
Triazolopyridine and related triazolopyrimidine derivatives have demonstrated significant anticancer activity against a range of human cancer cell lines.[2][7][9] The introduction of a trifluoromethyl group can further enhance this activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | HCT-116 (Colon) | Varies | [7] |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | U-87 MG (Glioblastoma) | Varies | [7] |
| [1][2][3]Triazolo[1,5-a]pyridinylpyridines | MCF-7 (Breast) | Varies | [7] |
| Pyrazolotriazolopyrimidines | HCC1937 (Breast) | <50 | [10] |
| Pyrazolotriazolopyrimidines | HeLa (Cervical) | <50 | [10] |
| Triazolopyrimidine Derivatives | A549 (Lung) | Promising | [9] |
Kinase Inhibitory Activity
Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in many diseases, including cancer and inflammation. Triazolopyridine derivatives have been identified as potent inhibitors of various kinases.
| Compound Class | Target Kinase | IC50 (nM) | Reference |
| Triazolopyridine Analogs | p38α MAP Kinase | 15 - 100 | [1] |
| [1][2][3]Triazolo[4,3-a]pyridine Derivatives | c-Met | Varies | [11] |
| Pyrazolopyridine Derivatives | Syk | Low nM | [12] |
| Triazolopyridine Derivatives | Tankyrase | Varies | [13][14] |
digraph "p38_MAP_Kinase_Pathway" { graph [fontname="Arial", fontsize=12, labelloc="t", label="p38 MAP Kinase Signaling Pathway Inhibition", splines=true, nodesep=0.6, ranksep=1]; node [shape=rectangle, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];stress [label="Environmental Stress/\nInflammatory Cytokines", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; upstream_kinases [label="Upstream Kinases"]; p38 [label="p38 MAP Kinase"]; downstream_targets [label="Downstream Targets\n(Transcription Factors, Kinases)"]; cytokines [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; inhibitor [label="Triazolopyridine\nInhibitor", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
stress -> upstream_kinases; upstream_kinases -> p38 [label="Phosphorylation"]; p38 -> downstream_targets [label="Phosphorylation"]; downstream_targets -> cytokines [label="Production"]; inhibitor -> p38 [arrowhead=tee, color="#EA4335", style=bold, label="Inhibition"]; }
Caption: Inhibition of the p38 MAP kinase signaling pathway by triazolopyridine derivatives.[1]
Antimicrobial Activity
The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Trifluoromethyl-substituted heterocyclic compounds, including triazoles and pyrazoles, have shown promising antibacterial and antimalarial activity.[4][5][15][16]
| Compound Class | Organism | Activity | Reference |
| Triazolo[4,3-a]pyrazine Derivatives | Staphylococcus aureus | Moderate to Good | [5] |
| Triazolo[4,3-a]pyrazine Derivatives | Escherichia coli | Moderate to Good | [5] |
| N-(trifluoromethyl)phenyl pyrazoles | MRSA, Enterococcus faecalis | Growth Inhibition | [15] |
| 2-(Trifluoromethyl)[1][2][3]triazolo[1,5-a]pyrimidines | Plasmodium falciparum | IC50: 0.023 - 20 µM | [4] |
| 4-Trifluoromethyl bithiazoles | Gram-positive & Gram-negative bacteria | Broad Spectrum | [16] |
Conclusion
The protocols outlined in these application notes provide a practical and versatile methodology for the synthesis of novel substituted triazolopyridines from this compound. The resulting compounds, featuring the trifluoromethyl-substituted triazolopyridine scaffold, are of significant interest for further investigation in drug discovery programs targeting cancer, inflammatory diseases, and infectious agents. The provided data on the biological activities of related compounds underscore the therapeutic potential of this chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. amhsr.org [amhsr.org]
- 4. New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodiumfalciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 6. Synthesis, Characterization, and Evaluation of the Antibacterial Activity of Some Novel Thiazolo- [1,2,4] Triazolo [1,5-a] Pyridine Derivatives | Indian Journal of Advanced Chemistry (IJAC) [journals.latticescipub.com]
- 7. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of new [1,2,4]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Discovery of a Novel Triazolopyridine Derivative as a Tankyrase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
This technical support guide is intended for researchers, scientists, and drug development professionals to troubleshoot and improve the yield of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: The synthesis of this compound and related trifluoromethylpyridine derivatives typically follows one of three main strategies[1][2][3]:
-
Chlorination and Fluorination of a Picoline Precursor: This is a widely used industrial method. It often starts with a substituted picoline (methylpyridine), which undergoes side-chain chlorination to form a trichloromethyl group, followed by a halogen exchange reaction (fluorination) to yield the trifluoromethyl group. Subsequent ring chlorination can introduce the chloro-substituents.[1][2]
-
Cyclocondensation: This approach involves constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[1][2][3]
-
Direct Chloromethylation: A suitable pyridine precursor can be directly chloromethylated. However, this method can be prone to side reactions and the formation of carcinogenic byproducts like bis(chloromethyl) ether.[4][5]
Q2: I am observing a low yield of the final product. What are the potential causes?
A2: Low yields in the synthesis of substituted pyridines can stem from several factors[6][7]:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, incorrect temperature, or suboptimal catalyst activity.
-
Side Reactions: The formation of undesired byproducts is a common issue. In chloromethylation reactions, the formation of diarylmethane is a typical side product.[4][5] Over-chlorination of the pyridine ring can also occur, leading to di- or tri-chlorinated impurities.[1][2]
-
Purity of Starting Materials: Impurities in the initial reactants can interfere with the synthesis and lead to the formation of side products.[6]
-
Presence of Moisture: Many reagents used in these syntheses, such as those for chlorination, are sensitive to moisture. The presence of water can deactivate reagents and reduce yield.[7]
-
Suboptimal Work-up and Purification: Significant product loss can happen during extraction, washing, and crystallization steps.
Q3: My reaction is producing a dark-colored oil or tar instead of the expected product. What could be the reason?
A3: The formation of a dark oil or tar often indicates polymerization or the presence of significant impurities. This can be caused by[7]:
-
Excessive Reaction Temperature: Overheating can lead to the decomposition of reagents and the formation of polymeric byproducts.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to a variety of side reactions.
-
Presence of Oxygen: Air leaks in the reaction setup can sometimes lead to oxidative side reactions that produce colored impurities.
Q4: How can I minimize the formation of multi-chlorinated byproducts?
A4: The formation of multi-chlorinated byproducts is a common challenge in pyridine synthesis. To control the degree of chlorination, you can[1][2]:
-
Control the Molar Ratio of the Chlorinating Agent: Carefully adjusting the stoichiometry of the chlorinating agent can favor the desired level of chlorination.
-
Optimize the Reaction Temperature: Temperature plays a crucial role in the selectivity of chlorination reactions.
-
Catalytic Hydrogenolysis: Unwanted chlorinated byproducts can sometimes be reduced back to the desired intermediate by catalytic hydrogenolysis and then be recycled into the reactor.[1][2]
Troubleshooting Guide
Issue: Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC-MS. Consider extending the reaction time or slightly increasing the temperature. | The reaction goes to completion, and the starting material is fully consumed. |
| Side Reactions | Analyze the crude product by NMR or GC-MS to identify major byproducts. Adjust reaction conditions (temperature, catalyst, stoichiometry) to minimize their formation. For chloromethylation, consider using a milder catalyst than aluminum chloride to reduce diarylmethane formation.[4] | Reduction in the percentage of identified byproducts in the crude reaction mixture. |
| Impure Starting Materials | Verify the purity of all starting materials and reagents. Purify if necessary by distillation, recrystallization, or column chromatography.[6] | Improved reaction performance and a cleaner crude product profile. |
| Moisture Contamination | Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[7] | A more controlled reaction with fewer side reactions. |
| Product Loss During Work-up | Optimize the extraction and purification procedures. Check the pH during aqueous washes to prevent loss of the basic pyridine product. For purification, consider column chromatography with a solvent system containing a small amount of a base like triethylamine to prevent tailing on silica gel.[6] | Increased recovery of the pure product. |
Issue: Formation of Byproducts
| Observed Byproduct | Potential Cause | Recommended Action |
| Di- or Tri-chlorinated Pyridines | Excess chlorinating agent or overly harsh reaction conditions.[1][2] | Reduce the molar equivalent of the chlorinating agent. Lower the reaction temperature. |
| Diarylmethane | Friedel-Crafts alkylation of the chloromethylated product with another aromatic molecule, often promoted by strong Lewis acid catalysts.[4] | Use a milder catalyst (e.g., zinc chloride instead of aluminum chloride).[4] Control the reaction temperature, as higher temperatures favor this side reaction.[4] |
| Polymeric Tar | Excessive heat or incorrect stoichiometry leading to uncontrolled polymerization.[7] | Ensure precise temperature control. Add reagents slowly to manage any exotherm. Verify the stoichiometry of all reactants. |
Experimental Protocols
Example Protocol: Chlorination of 2-chloro-5-(trifluoromethyl)pyridine
This protocol is an example for a ring chlorination step, which could be part of the synthesis of the target molecule.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Ferric chloride (catalyst)
-
Chlorine gas
-
Hot water
-
Anhydrous sodium sulfate
Procedure: [8]
-
To a suitable reactor, add 2-chloro-5-(trifluoromethyl)pyridine and ferric chloride.
-
Heat the mixture to 150-170 °C.
-
Bubble chlorine gas through the reaction mixture for 18 hours.
-
After the reaction is complete, cool the mixture and carefully add it to hot water.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Purify the product by rectification (distillation).
Note: This is a general procedure and may require optimization for specific equipment and scales.
Visualizations
Troubleshooting Workflow for Low Yield
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. alfa-chemical.com [alfa-chemical.com]
Purification of "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" from reaction mixture
This technical support center provides guidance on the purification of "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions, a detailed troubleshooting guide, experimental protocols, and supporting data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most common impurities are typically other chlorinated pyridine derivatives that arise from the synthetic route. These can include isomers with different chlorination patterns, starting materials that have not fully reacted, or byproducts from side reactions. For instance, syntheses starting from 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can result in various polychlorinated byproducts.[1]
Q2: My crude product is a dark-colored oil or solid. How can I decolorize it?
A2: Colored impurities are common in reactions involving chlorinated aromatic compounds. Two effective methods for decolorization are:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and add a small amount of activated carbon. Stir the mixture for a short period, then filter the carbon off to obtain a decolorized solution.
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for both purification and decolorization.[2]
Q3: I am experiencing a low yield after purification. What are the potential causes and solutions?
A3: Low yields can stem from several factors during the purification process:
-
Product loss during aqueous washes: Ensure that phase separation is complete and avoid vigorous shaking that can lead to the formation of emulsions. It is good practice to back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.[2]
-
Decomposition during distillation: The target compound may be sensitive to high temperatures. Using vacuum distillation will lower the boiling point and minimize the risk of thermal decomposition.[2][3]
-
Incomplete crystallization: If using recrystallization, ensure you have used the minimum amount of hot solvent to dissolve your product. If too much solvent is used, the solution may not be supersaturated enough upon cooling for crystals to form efficiently.[4]
Q4: Which purification technique is most suitable for my sample?
A4: The choice of purification technique depends on the physical state of your product and the nature of the impurities. A general workflow for selecting the best method is illustrated in the diagram below.
Q5: How can I confirm the purity of my final product?
A5: Purity is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for determining the percentage of purity. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) are used to confirm the structure of the compound and identify any remaining impurities.
Purification Method Selection
References
Technical Support Center: Synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.
Q1: The reaction yield of the desired product is low, and multiple unidentified byproducts are observed in the crude product mixture. What are the potential causes and how can I improve the yield?
Potential Causes:
-
Over-chlorination: The pyridine ring is susceptible to multiple chlorinations, especially at high temperatures and with an excess of the chlorinating agent. This can lead to the formation of di- and tri-chlorinated pyridines.
-
Formation of Positional Isomers: Chlorination of the pyridine ring can result in the formation of various positional isomers. For instance, in related syntheses, the formation of 2-chloro-3-(trifluoromethyl)pyridine as a minor product alongside the desired 2-chloro-5-(trifluoromethyl)pyridine has been observed.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials or intermediates in the mixture.
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. Deviations from the optimal conditions can favor the formation of side products.
Troubleshooting Steps:
-
Optimize Molar Ratios: Carefully control the stoichiometry of the chlorinating agent. A stepwise addition of the chlorinating agent might be beneficial to avoid local high concentrations.
-
Control Reaction Temperature: The formation of multi-chlorinated byproducts is often unavoidable at high temperatures.[1] Experiment with a lower temperature range to improve the selectivity for the desired mono-chlorinated product.
-
Monitor Reaction Progress: Use techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction progress and identify the optimal reaction time to maximize the yield of the desired product while minimizing byproduct formation.
-
Purification Strategy: Develop a robust purification strategy. Fractional distillation under reduced pressure or column chromatography may be necessary to separate the desired product from closely related isomers and over-chlorinated byproducts.
Q2: My final product is contaminated with a significant amount of 2,3-dichloro-5-(trifluoromethyl)pyridine. How can I prevent its formation?
Cause:
The formation of 2,3-dichloro-5-(trifluoromethyl)pyridine is a common side reaction resulting from the over-chlorination of the starting material or the desired product itself.[1]
Prevention and Mitigation:
-
Reduce Chlorinating Agent: Use a stoichiometric or slightly sub-stoichiometric amount of the chlorinating agent.
-
Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to decrease the rate of the second chlorination.
-
Catalyst Selection: The choice of catalyst can influence selectivity. While not always used, certain catalysts might favor mono-chlorination.
-
Recycling of Byproducts: In some industrial processes, unwanted byproducts can be reduced and fed back into the reactor to improve overall efficiency.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental protocol for the synthesis of chlorinated trifluoromethylpyridines?
Disclaimer: This is a generalized protocol and should be performed by qualified personnel in a suitable fume hood with appropriate personal protective equipment.
Objective: To synthesize a chlorinated trifluoromethylpyridine derivative via vapor-phase chlorination.
Materials:
-
3-Picoline (or a suitable precursor)
-
Chlorinating agent (e.g., Chlorine gas)
-
Fluorinating agent (e.g., Anhydrous Hydrogen Fluoride)[3]
-
Inert gas (e.g., Nitrogen)
-
Catalyst (e.g., Iron(III) chloride, optional)[3]
Apparatus:
-
High-temperature tube furnace reactor
-
Gas flow controllers
-
Condensation trap
-
Neutralization scrubber
Procedure:
-
The reactor is typically heated to a high temperature, often in the range of 150-400°C.[4]
-
The starting material (e.g., 3-picoline) is vaporized and introduced into the reactor with a carrier gas.
-
A controlled flow of the chlorinating agent (e.g., chlorine gas) is simultaneously introduced into the reactor.
-
The reaction mixture passes through the heated zone where chlorination occurs.
-
In some processes, a subsequent fluorination step is carried out in a similar reactor using a fluorinating agent.[1]
-
The product stream is cooled, and the desired chlorinated and fluorinated pyridine derivatives are collected in a condensation trap.
-
The crude product is then purified, typically by distillation.
Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for monitoring the reaction progress, identifying byproducts, and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Essential for the structural elucidation of the desired product and any isolated byproducts. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups present in the molecule.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity analysis, especially for less volatile compounds.
Data Presentation
The following table provides a hypothetical summary of how reaction conditions can influence the product distribution in a typical chlorination reaction for the synthesis of a mono-chlorinated pyridine derivative.
| Entry | Temperature (°C) | Molar Ratio (Substrate:Cl₂) | Desired Product Yield (%) | Di-chlorinated Byproduct (%) | Unreacted Substrate (%) |
| 1 | 150 | 1:1.1 | 75 | 15 | 10 |
| 2 | 150 | 1:1.5 | 65 | 30 | 5 |
| 3 | 200 | 1:1.1 | 60 | 35 | 5 |
| 4 | 200 | 1:1.5 | 45 | 50 | 5 |
This data is illustrative and not based on actual experimental results for the target molecule.
Process Visualization
The following diagram illustrates a logical troubleshooting workflow for low yield and impurity issues during the synthesis.
Caption: Troubleshooting workflow for synthesis side reactions.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemical.com [alfa-chemical.com]
- 4. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
How to avoid by-product formation in trifluoromethylpyridine synthesis
Technical Support Center: Trifluoromethylpyridine Synthesis
Welcome to the technical support center for trifluoromethylpyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to by-product formation in these critical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in trifluoromethylpyridine synthesis?
A1: The formation of by-products is highly dependent on the synthetic method employed.
-
Radical Trifluoromethylation: Reactions using trifluoromethyl radicals often suffer from low regioselectivity, leading to a mixture of 2-, 3-, and 4-trifluoromethylated isomers.[1][2]
-
Vapor-Phase Chlorination/Fluorination: This industrial method can produce multi-chlorinated pyridines as by-products. However, these can often be recycled back into the process after catalytic hydrogenolysis.[3]
-
Direct C-H Trifluoromethylation: While highly desirable, direct C-H trifluoromethylation can be challenging and may result in a mixture of C2 and C3 trifluoromethylated products, especially with reagents like the Langlois reagent (NaSO2CF3).[4]
-
Cyclocondensation Reactions: The purity of the trifluoromethyl-containing building blocks is crucial. Impurities in these starting materials can lead to corresponding by-products in the final cyclized pyridine ring.
Q2: How can I improve the regioselectivity of trifluoromethylation on the pyridine ring?
A2: Achieving high regioselectivity is a primary challenge. Several strategies can be employed:
-
N-Activation Strategy: Activating the pyridine ring by forming an N-methylpyridinium salt can direct trifluoromethylation. This method has shown excellent regioselectivity for C-H trifluoromethylation.[4][5]
-
Hydrosilylation and Nucleophilic Trifluoromethylation: A two-step process involving hydrosilylation to activate the pyridine ring, followed by reaction with a nucleophilic trifluoromethyl source like Togni's reagent, can achieve 3-position-selective trifluoromethylation.[2]
-
Directing Groups: While it can limit substrate scope, the use of a directing group at the 4-position of the pyridine ring has been shown to direct trifluoromethylation to the 3-position.
-
Choice of Reagent: The trifluoromethylating agent plays a crucial role. For instance, nucleophilic trifluoromethylation methods often offer better selectivity compared to radical approaches.[2]
Q3: My reaction yields are consistently low. What factors could be contributing to this?
A3: Low yields can stem from several factors:
-
Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For example, in fluorination reactions with hydrogen fluoride, temperatures between 140-230°C and pressures of 10-30 kg/cm ² are often optimal.[6][7] Deviations can lead to incomplete reactions or decomposition.
-
Solvent Choice: The solvent can significantly impact the reaction outcome. For instance, in some direct C-H trifluoromethylation reactions, N,N-dimethylformamide (DMF) is effective, while others like tetrahydrofuran (THF) may result in negligible yields.[1]
-
Catalyst Activity: In catalyzed reactions, the choice and handling of the catalyst are paramount. For instance, silver carbonate has been effectively used as a catalyst in certain regioselective trifluoromethylations.[1]
-
Substrate Purity: Impurities in the starting pyridine derivative or the trifluoromethylating agent can inhibit the reaction or lead to unwanted side reactions.
Q4: Are there milder alternatives to high-temperature vapor-phase fluorination?
A4: Yes, several methods operate under milder conditions:
-
Photoredox Catalysis: Light-mediated reactions, sometimes without the need for a photocatalyst, can achieve trifluoromethylation under mild conditions.[8]
-
Electrochemical Methods: Electrochemical synthesis offers another avenue for trifluoromethylation under controlled and often milder conditions.
-
Liquid-Phase Fluorination: Using reagents like hydrogen fluoride in the liquid phase can be performed at lower temperatures (e.g., 100-250°C) compared to vapor-phase methods.[9][10]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Direct C-H Trifluoromethylation
| Symptom | Possible Cause | Suggested Solution |
| Mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers observed. | Use of a highly reactive trifluoromethyl radical source (e.g., from Langlois' reagent) without a directing strategy.[1][4] | 1. Employ an N-Activation Strategy: Convert the pyridine to an N-methylpyridinium salt before trifluoromethylation to enhance regioselectivity.[4][5]2. Utilize a Hydrosilylation-Nucleophilic Trifluoromethylation Sequence: This two-step method provides high selectivity for the 3-position.[2]3. Optimize Solvent: The choice of solvent can influence regioselectivity. Experiment with different solvents like DMF or 1,2-dichloroethane.[1][2] |
| Trifluoromethylation occurs at an undesired position on a substituted pyridine. | Electronic or steric effects of the substituent are directing the reaction. | 1. Consider a Different Isomeric Starting Material: If possible, start with a pyridine isomer that favors trifluoromethylation at the desired position.2. Protecting Groups: Temporarily block reactive sites with protecting groups to direct the trifluoromethylation. |
Issue 2: Formation of Multi-halogenated By-products
| Symptom | Possible Cause | Suggested Solution |
| Significant amounts of di- or tri-chlorinated pyridine by-products are formed during chlorination/fluorination.[3] | Incorrect molar ratio of chlorinating agent to substrate or suboptimal reaction temperature.[3] | 1. Adjust Molar Ratios: Carefully control the stoichiometry of the chlorinating agent.2. Optimize Temperature: Systematically vary the reaction temperature to find the optimal range that favors mono-chlorination.3. Recycle By-products: If formation is unavoidable, consider catalytic hydrogenolysis to reduce the multi-chlorinated by-products back to the desired starting material for recycling.[3] |
| Incomplete fluorine exchange, leaving chlorinated methyl groups. | Insufficient fluorinating agent, low reaction temperature, or short reaction time. | 1. Increase Fluorinating Agent: Use a sufficient excess of the fluorinating agent (e.g., anhydrous HF).[7]2. Increase Temperature and Pressure: For liquid-phase fluorination, increasing the temperature (e.g., 150-200°C) and pressure (e.g., 4.0-10.0 MPa) can drive the reaction to completion.[9] |
Experimental Protocols
Protocol 1: Regioselective C-4 Trifluoromethylation via N-Methylpyridinium Salt
This protocol is based on the work of Li and co-workers for a highly regioselective direct C-H trifluoromethylation.[1][5]
Materials:
-
Substituted Pyridine
-
Methyl Iodide
-
Trifluoroacetic acid (TFA)
-
Silver Carbonate (Ag₂CO₃)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Formation of N-Methylpyridinium Iodide:
-
In a round-bottom flask, dissolve the substituted pyridine in a minimal amount of a suitable solvent (e.g., acetone or acetonitrile).
-
Add an excess of methyl iodide (e.g., 1.5-2 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating until the pyridinium salt precipitates.
-
Collect the salt by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Trifluoromethylation:
-
To a reaction vessel, add the N-methylpyridinium iodide salt (1.0 equiv.), silver carbonate (2.0 equiv.), and N,N-dimethylformamide.
-
Add trifluoroacetic acid (TFA) (3.0 equiv.) to the mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 150°C) for 24 hours under an air atmosphere.
-
After cooling to room temperature, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired trifluoromethylpyridine.
-
Protocol 2: 3-Position-Selective Trifluoromethylation via Hydrosilylation
This protocol is adapted from the method developed by Kuninobu and colleagues.[2]
Materials:
-
Pyridine or Quinoline derivative
-
Methylphenylsilane
-
Tris(pentafluorophenyl)borane [B(C₆F₅)₃]
-
Togni's Reagent I
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
1,2-Dichloroethane (DCE)
Procedure:
-
Hydrosilylation:
-
In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the pyridine or quinoline derivative (1.0 equiv.) in 1,2-dichloroethane.
-
Add tris(pentafluorophenyl)borane (e.g., 5 mol%).
-
Add methylphenylsilane (e.g., 1.5 equiv.).
-
Heat the reaction mixture at 65°C and monitor by TLC or GC-MS until the starting material is consumed.
-
-
Trifluoromethylation and Oxidation:
-
Cool the reaction mixture to 0°C.
-
Add Togni's Reagent I (e.g., 1.2 equiv.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for a specified time.
-
Add DDQ (e.g., 1.2 equiv.) to the reaction mixture and continue stirring at room temperature until the intermediate is fully oxidized.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-trifluoromethylated product.
-
Visualizations
Caption: Workflow for avoiding isomeric by-products in pyridine trifluoromethylation.
Caption: Troubleshooting logic for poor regioselectivity in trifluoromethylpyridine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]
- 7. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
"3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" stability issues and storage conditions
This technical support guide is intended for researchers, scientists, and drug development professionals using 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in their experiments. It provides answers to frequently asked questions and troubleshooting advice regarding the stability and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and longevity of this compound, it is crucial to store it under appropriate conditions. Based on information for structurally similar compounds, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Some suppliers suggest room temperature, while for similar compounds, 2-8°C is recommended for long-term storage.[1] | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Prevents oxidation and reactions with atmospheric moisture. |
| Light | Protect from light by storing in a dark place or using an amber vial.[3] | Light can provide the energy to initiate degradation reactions. |
| Moisture | Keep in a dry environment. The compound may be hygroscopic.[2] | Moisture can lead to hydrolysis of the chloromethyl group. |
| Container | Store in a tightly sealed, original container.[3][4] | Prevents contamination and exposure to air and moisture. |
Q2: What are the known stability issues with this compound?
While specific stability data for this compound is limited, based on its structure and information on similar pyridine derivatives, several potential stability issues should be considered:
-
Hydrolysis: The chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture, which can lead to the formation of the corresponding hydroxymethyl derivative.
-
Reactivity with Nucleophiles: The chloromethyl group is a reactive electrophile and can react with various nucleophiles. This includes amines, alcohols, and thiols. Care should be taken to avoid unintended reactions with solvents or other reagents.
-
Thermal Decomposition: At elevated temperatures, the compound may decompose. Thermal decomposition of similar chlorinated and fluorinated organic compounds can produce hazardous fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[5]
-
Incompatibility with Strong Acids and Oxidizers: Contact with strong acids and strong oxidizing agents should be avoided as it may lead to vigorous reactions and degradation.[3][5]
Q3: What are the signs of degradation of this compound?
Visual inspection and analytical methods can help identify potential degradation:
-
Change in Appearance: A noticeable change in color (e.g., from light yellow to brown) or physical state (e.g., clumping of the solid) can indicate degradation.
-
Analytical Monitoring: Techniques like HPLC, GC-MS, or NMR can be used to assess the purity of the compound over time and detect the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of the starting material. | 1. Verify the purity of the this compound using a suitable analytical method (e.g., NMR, HPLC). 2. Ensure that the compound has been stored correctly according to the recommended conditions. 3. If degradation is suspected, it is advisable to use a fresh batch of the compound. |
| Formation of unexpected byproducts | Reaction with solvent or other reagents. | 1. Review the reaction conditions, paying close attention to the solvent and any other nucleophilic species present. 2. The chloromethyl group is reactive; consider its potential side reactions in your experimental design. 3. Use anhydrous solvents and perform reactions under an inert atmosphere to minimize hydrolysis. |
| Difficulty in dissolving the compound | Potential degradation and polymerization, or insolubility in the chosen solvent. | 1. Check the appearance of the compound for any signs of degradation. 2. Verify the solubility of the compound in the chosen solvent. If solubility is an issue, consider alternative solvents. |
Experimental Protocols
Protocol: Stability Assessment of this compound via HPLC
This protocol outlines a general method for assessing the stability of the compound under specific conditions (e.g., temperature, humidity).
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the compound in a suitable solvent (e.g., acetonitrile) to a known concentration.
-
-
Stress Conditions:
-
Divide the stock solution into several vials.
-
Expose the vials to different stress conditions (e.g., elevated temperature, high humidity, light exposure).
-
Keep a control sample at the recommended storage conditions.
-
-
Time-Point Analysis:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours), take an aliquot from each vial.
-
-
HPLC Analysis:
-
Analyze the aliquots using a validated HPLC method. A typical method might involve a C18 column and a mobile phase gradient of water and acetonitrile with UV detection.
-
Quantify the peak area of the parent compound and any new peaks that appear, which may correspond to degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point for each condition.
-
Plot the percentage of the parent compound against time to determine the degradation rate.
-
Visualizations
Caption: Plausible hydrolytic degradation pathway.
Caption: Workflow for stability assessment.
References
Technical Support Center: Optimizing Substitutions for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing nucleophilic substitution reactions on 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. The substitution occurs at the carbon of the chloromethyl group. The electron-withdrawing nature of the pyridine ring, further activated by the chloro and trifluoromethyl substituents, enhances the electrophilicity of this carbon, making it highly susceptible to backside attack by a wide range of nucleophiles.[1]
Q2: How do the substituents on the pyridine ring affect the reactivity of the chloromethyl group?
A2: The chloro and trifluoromethyl groups are strongly electron-withdrawing. This electronic effect increases the partial positive charge on the carbon of the chloromethyl group, making it a more potent electrophile and thus more reactive towards nucleophiles in an SN2 reaction.
Q3: What are some common nucleophiles used in reactions with this substrate?
A3: A variety of nucleophiles can be employed, including:
-
N-nucleophiles: Primary and secondary amines (e.g., aniline, piperidine) to form the corresponding substituted amines.
-
O-nucleophiles: Alcohols and phenols to form ethers.
-
S-nucleophiles: Thiols to form thioethers.
Q4: Are there any common side reactions to be aware of?
A4: Yes, potential side reactions include:
-
Nucleophilic Aromatic Substitution (SNAr): Under harsh conditions, such as with very strong nucleophiles or at high temperatures, nucleophilic attack on the pyridine ring itself can occur, displacing the chlorine atom at the 3-position. To favor the desired SN2 reaction at the chloromethyl group, it is advisable to use milder reaction conditions.[2]
-
Decomposition: At elevated temperatures, the starting material or the product may be susceptible to decomposition.[2]
-
Reaction with Solvent: Protic solvents can potentially react with the substrate or intermediates.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough. 2. Low Reaction Temperature: The activation energy for the reaction has not been reached. 3. Poor Solubility: Reactants are not fully dissolved, limiting interaction. | 1. Solvent Choice: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity. 2. Increase Temperature: Gently increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition. 3. Improve Solubility: Choose a different solvent system or apply gentle heating. |
| Formation of Multiple Products | 1. Competing SNAr Reaction: Reaction conditions are too harsh, favoring attack on the pyridine ring. 2. Reaction with Base: If a nucleophilic base is used, it may compete with the intended nucleophile. | 1. Milder Conditions: Lower the reaction temperature and avoid using overly strong nucleophiles. 2. Use a Non-Nucleophilic Base: Employ bases such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). |
| Decomposition of Starting Material or Product | 1. High Reaction Temperature: The compound is thermally unstable at the reaction temperature. 2. Prolonged Reaction Time: Extended heating leads to degradation. | 1. Lower Temperature: Run the reaction at the lowest effective temperature. 2. Time-Course Study: Perform a time-course study to determine the optimal reaction time and avoid prolonged heating. |
Data Presentation
| Nucleophile | Product | Reaction Conditions | Reference |
| Aniline | 2-((Phenylamino)methyl)pyrimidine | K₂CO₃, DMF, 60 °C, 12 h | Analogous reaction[1] |
| Piperidine | 2-(Piperidin-1-ylmethyl)pyrimidine | K₂CO₃, DMF, 60 °C, 12 h | Analogous reaction[1] |
| Morpholine | 4-((Pyrimidin-2-yl)methyl)morpholine | K₂CO₃, DMF, 60 °C, 12 h | Analogous reaction[1] |
| 1H-Pyrazole | 2-((1H-Pyrazol-1-yl)methyl)pyrimidine | K₂CO₃, DMF, 60 °C, 12 h | Analogous reaction[1] |
Experimental Protocols
General Protocol for Amination Reactions
This general protocol is based on established procedures for the reaction of chloromethylpyridines with amine nucleophiles.[1]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Add the amine nucleophile to the reaction mixture.
-
Stir the mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: General experimental workflow for substitution reactions.
Caption: Troubleshooting decision tree for reaction optimization.
References
Technical Support Center: 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Synthesis Scale-Up
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing trifluoromethylpyridines like the target compound?
A1: The synthesis of trifluoromethylpyridines (TFMPs) on an industrial scale typically follows two main strategies. The first involves a chlorine/fluorine exchange using a trichloromethylpyridine precursor.[1][2] The second method relies on constructing the pyridine ring from a building block that already contains the trifluoromethyl group.[2] For many key intermediates, the process starts from 3-picoline, which undergoes chlorination and fluorination steps.[1][2][3]
Q2: What are the primary safety concerns when scaling up the chlorination step?
A2: The chlorination of pyridine derivatives, especially when converting a methyl or chloromethyl group to a trichloromethyl group, often involves hazardous reagents and conditions. Key concerns include:
-
Use of Thionyl Chloride: While common on a lab scale, using thionyl chloride as a solvent is not easily scalable due to environmental and disposal issues.[4] Incompatibilities with certain solvents, like MTBE, can be hazardous due to gas evolution.[4]
-
Handling Chlorine Gas: Large-scale reactions may use chlorine gas, which is highly toxic and requires specialized handling and scrubbing systems.[5]
-
Exothermic Reactions: Chlorination reactions can be highly exothermic. Proper heat management through reactor design, controlled reagent addition, and cooling systems is critical to prevent runaway reactions.
-
Corrosive Reagents: Many chlorinating agents and the resulting HCl are highly corrosive, necessitating reactors made of compatible materials.
Q3: My reaction yield is lower than expected after scaling up. What are the potential causes?
A3: Several factors can contribute to decreased yield during scale-up:
-
Inefficient Mixing: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions.
-
Poor Temperature Control: Deviation from the optimal temperature range can significantly impact reaction kinetics and favor the formation of by-products.
-
Reagent Addition Rate: The rate of addition of key reagents, such as the chlorinating or fluorinating agent, becomes more critical at scale and may need to be adjusted.
-
Incomplete Reaction: Reaction times may not scale linearly and might need to be extended to ensure complete conversion in a larger volume.
Q4: I am observing significant by-product formation. How can this be minimized?
A4: By-product formation, such as multi-chlorinated species, is a common issue.[1] To minimize this:
-
Control Stoichiometry: Precisely control the molar ratios of reactants. An excess of the chlorinating agent can lead to over-chlorination of the pyridine ring.
-
Optimize Reaction Temperature: The formation of some multi-chlorinated by-products is unavoidable, but the distribution can be controlled by adjusting the reaction temperature.[1]
-
Catalyst Selection: For certain chlorination steps, the choice and concentration of a catalyst (e.g., Lewis acids) can influence selectivity.[5]
-
Purification: Subsequent purification steps like vacuum distillation are crucial for removing closely related impurities.[6]
Troubleshooting Guide
| Problem Encountered | Potential Cause | Recommended Solution |
| Low Yield | Incomplete conversion. | Monitor the reaction using an appropriate analytical method (e.g., GC, HPLC). Consider extending the reaction time or slightly increasing the temperature. |
| Poor heat transfer in a large reactor. | Ensure the reactor's cooling system is adequate. Slow down the addition rate of exothermic reagents. | |
| Degradation of product or intermediates. | Evaluate the thermal stability of all components at the reaction temperature. Avoid prolonged exposure to high temperatures. | |
| High Impurity Levels | Formation of isomers or over-chlorinated products. | Re-optimize the reaction temperature and stoichiometry of the chlorinating agent.[1] |
| Presence of residual starting materials. | Confirm the purity of starting materials before beginning the reaction. Improve purification methods, such as fractional distillation.[6] | |
| Difficult Purification | Boiling points of by-products are close to the product. | Utilize high-efficiency fractional vacuum distillation. Consider derivatization or crystallization if distillation is ineffective. |
| Product instability during purification. | Lower the distillation temperature by using a high-vacuum system. | |
| Safety Incidents (e.g., excessive pressure buildup) | Runaway reaction due to poor heat dissipation. | Review the process calorimetry data. Scale up in smaller increments. Ensure emergency cooling and pressure relief systems are in place and functioning correctly. |
| Reagent/solvent incompatibility. | Conduct a thorough literature search and small-scale safety testing before introducing new solvent/reagent combinations at scale.[4] |
Experimental Protocols
Note: The following are generalized protocols based on related syntheses. They must be thoroughly tested and optimized for safety and efficiency at a small scale before attempting a large-scale reaction.
Protocol 1: Exemplar Two-Step Chlorination of a Precursor
This protocol is based on the general methodology for chlorinating chloromethylpyridines.[5]
-
Step A (Side-chain Chlorination):
-
Charge the reactor with 2-chloro-5-chloromethyl pyridine (CCMP) and an appropriate solvent (e.g., carbon tetrachloride).
-
Initiate the reaction by introducing a radical initiator (e.g., UV light).
-
Bubble chlorine gas through the solution at a controlled rate while maintaining the reaction at reflux for approximately 8 hours.
-
Monitor the conversion of CCMP to 2-chloro-5-(trichloromethyl)pyridine (CTCMP) by GC.
-
Once the reaction is complete, sparge the system with nitrogen to remove excess chlorine and HCl.
-
-
Step B (Ring Chlorination):
-
To the crude CTCMP from the previous step, add a Lewis acid catalyst (e.g., WCl₆).
-
Heat the mixture to approximately 175°C.
-
Continue to pass chlorine gas through the mixture for about 6 hours.
-
Upon completion, cool the reaction mixture and carefully quench it with water.
-
Separate the organic layer, wash with a basic solution to remove acid, dry, and purify by vacuum distillation.
-
Protocol 2: Exemplar Fluorination of Trichloromethyl Group
This protocol is based on the general method for converting (trichloromethyl)pyridines to (trifluoromethyl)pyridines.[7][8]
-
Reactor Setup: Use a pressure reactor (autoclave) suitable for handling anhydrous hydrogen fluoride (HF).
-
Reaction:
-
Charge the autoclave with the (trichloromethyl)pyridine precursor.
-
Seal the reactor and cool it.
-
Carefully add a stoichiometric excess of anhydrous HF.
-
Heat the reactor to a temperature between 170-200°C. The pressure will increase significantly (e.g., >200 psig).[7]
-
Maintain the reaction under these conditions for an extended period (e.g., 30-40 hours), with constant monitoring of temperature and pressure.[7]
-
-
Workup and Purification:
-
After cooling the reactor to room temperature, carefully vent the excess HF into a scrubber.
-
The crude product is then purified, typically by distillation, to yield the final (trifluoromethyl)pyridine.[7]
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for key transformation steps in the synthesis of related trifluoromethylpyridine intermediates.
| Parameter | Chlorination (Ring)[9] | Fluorination (Halogen Exchange)[7] |
| Starting Material | 2-chloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine |
| Reagent | Chlorine Gas (Cl₂) | Anhydrous Hydrogen Fluoride (HF) |
| Temperature | 100 - 250 °C | 170 - 200 °C |
| Pressure | 2 - 20 Bar | ≥ 200 psig |
| Reaction Time | 3 - 16 hours | ~38 hours |
| Catalyst | Optional (e.g., metal-based) | None |
| Typical Yield | ~75% (for 2,3-dichloro product) | ~85% |
| Purity | 96% | High (not quantified) |
Visualizations
Troubleshooting Workflow
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]
- 7. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
Troubleshooting guide for reactions involving "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine . The information is presented in a question-and-answer format to directly address common challenges encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" for nucleophilic substitution?
A1: This molecule possesses two electrophilic centers susceptible to nucleophilic attack: the benzylic carbon of the chloromethyl group and the carbon at the 3-position of the pyridine ring bonded to a chlorine atom. Under typical nucleophilic substitution conditions (SN2), the chloromethyl group is significantly more reactive. Nucleophilic aromatic substitution (SNAr) at the 3-position requires more forcing conditions due to the higher energy barrier for disrupting the aromaticity of the pyridine ring.[1][2]
Q2: What are the recommended storage and handling conditions for "this compound"?
A2: Due to the potential for instability and discoloration over time, it is recommended to store "this compound" in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3] It should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses) should be worn. Avoid contact with moisture, as it can lead to hydrolysis.
Q3: Which analytical techniques are best for monitoring reaction progress and assessing the purity of products derived from this reagent?
A3: A combination of techniques is recommended. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of a reaction in real-time. For quantitative analysis of purity and identification of byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly suitable. For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are indispensable.
Troubleshooting Guide for Nucleophilic Substitution Reactions
This section addresses common issues encountered during nucleophilic substitution reactions at the 2-(chloromethyl) position.
Problem 1: Low or No Conversion of Starting Material
Possible Causes:
-
Insufficiently Nucleophilic Reagent: The chosen nucleophile may not be strong enough to displace the chloride.
-
Inappropriate Solvent: The solvent may not be suitable for an SN2 reaction, hindering the approach of the nucleophile.
-
Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.
-
Poor Quality of "this compound": The starting material may have degraded or contain inhibitors.
Solutions:
| Solution | Rationale | Expected Outcome |
| Increase Nucleophilicity | For alcohols or thiols, deprotonation with a suitable base (e.g., NaH, K₂CO₃) will generate the more reactive alkoxide or thiolate. | Increased reaction rate and higher conversion. |
| Optimize Solvent | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the nucleophilicity of the attacking species.[4][5] | Faster reaction and improved yield.[4] |
| Increase Temperature | Gently heat the reaction mixture. Monitor for potential byproduct formation at higher temperatures. | Increased reaction rate. |
| Verify Starting Material Quality | Analyze the starting material by NMR or GC-MS to confirm its identity and purity. | Ensures that the starting material is not the source of the problem. |
Problem 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Competing Elimination Reaction (E2): This is more likely with sterically hindered nucleophiles or at elevated temperatures, leading to the formation of an alkene byproduct.[4]
-
Reaction at the Ring Chlorine (SNAr): While less likely under mild conditions, strong nucleophiles and high temperatures could lead to substitution at the 3-position of the pyridine ring.
-
C- vs. O-Alkylation: When using phenoxide nucleophiles, alkylation can occur at the carbon of the aromatic ring (C-alkylation) in addition to the desired oxygen alkylation (O-alkylation).[4]
Solutions:
| Solution | Rationale | Expected Outcome |
| Control Temperature | Lowering the reaction temperature generally favors the SN2 pathway over E2 elimination.[4] | Reduced formation of elimination byproducts. |
| Use a Less Hindered Base/Nucleophile | If elimination is a significant issue, consider using a less sterically bulky base or nucleophile. | Increased ratio of substitution to elimination product. |
| Solvent Choice for Phenoxides | Use polar aprotic solvents like DMF or acetonitrile to favor O-alkylation over C-alkylation.[4] | Higher yield of the desired ether product. |
| Mild Reaction Conditions | To ensure selectivity for the chloromethyl group, avoid excessively high temperatures and prolonged reaction times that might promote SNAr. | Exclusive formation of the product from substitution at the chloromethyl position. |
Problem 3: Difficult Product Purification
Possible Causes:
-
Presence of Unreacted Starting Material: Due to incomplete reaction.
-
Formation of Polar Byproducts: Such as the corresponding alcohol from hydrolysis of the starting material.
-
Similar Polarity of Product and Byproducts: Making chromatographic separation challenging.
Solutions:
| Purification Strategy | Description | Best For Removing |
| Aqueous Workup | Washing the organic layer with water or brine can remove water-soluble impurities. A dilute acid wash can remove basic impurities, while a dilute base wash can remove acidic impurities. | Salts, polar starting materials or byproducts. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. | Impurities with different solubility profiles than the product. |
| Column Chromatography | Flash chromatography on silica gel is a versatile technique for separating compounds with different polarities. | A wide range of impurities, especially those with similar polarities to the product. |
| Distillation | For liquid products that are thermally stable, vacuum distillation can be used for purification. | Non-volatile impurities. |
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes the synthesis of a generic ether from "this compound" and an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add the alcohol dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C and add a solution of this compound in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Synthesis of a Secondary Amine
This protocol details the synthesis of a secondary amine using "this compound" and a primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary amine (2.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary amine in acetonitrile, add potassium carbonate.
-
Add a solution of this compound in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC or LC-MS.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting decision tree for low reaction conversion.
Caption: General SN2 reaction pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. google.com [google.com]
- 3. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
Technical Support Center: Handling and Disposal of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Waste
This technical support guide is intended for researchers, scientists, and drug development professionals. It provides detailed information and protocols for the safe handling and disposal of waste generated from experiments involving "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine".
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a flammable liquid. It is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[1]
Q2: What personal protective equipment (PPE) should be worn when handling this chemical?
A2: When handling this substance, it is crucial to wear appropriate personal protective equipment (PPE). This includes tightly fitting safety goggles or a face shield, chemical-resistant gloves (nitrile or neoprene are generally suitable for halogenated hydrocarbons), and a lab coat.[1][2][3] If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.[1] All handling of the chemical should be done in a well-ventilated area, preferably within a chemical fume hood.
Q3: How should I store this compound and its waste?
A3: Store the chemical and its waste in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1] Keep containers tightly closed to prevent the release of vapors.[1]
Q4: What is the proper procedure for cleaning up a small spill?
A4: For a small spill, first ensure the area is well-ventilated and eliminate all ignition sources. Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or earth. Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. The spill area should then be decontaminated with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Q5: How should I dispose of waste containing this compound?
A5: Waste containing this chemical must be treated as hazardous waste. It should be collected in a dedicated, properly labeled, and sealed container. As a halogenated organic compound, it should be segregated from non-halogenated waste streams. The recommended method of disposal is through a licensed hazardous waste disposal facility, which will typically use high-temperature incineration.[1] Never dispose of this chemical down the drain or in regular trash.
Q6: Can I neutralize the waste in the lab before disposal?
A6: While disposal through a licensed facility is the standard and recommended procedure, in-lab neutralization of the reactive chloromethyl group can be performed to reduce the hazard before disposal. A detailed experimental protocol for this process is provided below. This procedure should be performed by trained personnel in a controlled laboratory setting.
Quantitative Data
The following table summarizes key quantitative data for this compound and its close analog, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine.
| Property | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | Source |
| Molecular Formula | C6H2ClF4N | |
| Molecular Weight | 199.53 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Density | 1.524 g/mL at 25 °C | |
| Boiling Point | 50-55 °C at 11 mmHg | |
| Melting Point | 16-20 °C | |
| Flash Point | 52 °C (125.6 °F) - closed cup | |
| Refractive Index | n20/D 1.433 |
Experimental Protocols
Inferred Laboratory-Scale Neutralization of this compound Waste
Disclaimer: This is an inferred protocol based on the known reactivity of 2-(chloromethyl)pyridine derivatives. The chloromethyl group is susceptible to hydrolysis. This procedure aims to convert the reactive chloromethyl group to a more stable hydroxymethyl group. It is imperative to test this procedure on a small scale (e.g., 1-2 grams of waste) to ensure a controlled and safe reaction before scaling up. This procedure should be carried out in a chemical fume hood with appropriate PPE.
Objective: To hydrolyze the chloromethyl group of this compound to the corresponding alcohol, thereby reducing its reactivity and hazardous nature prior to collection for disposal.
Materials:
-
Waste containing this compound
-
1 M Sodium Bicarbonate (NaHCO₃) solution
-
A suitable organic solvent immiscible with water (e.g., ethyl acetate)
-
Stir plate and stir bar
-
Reaction flask
-
Separatory funnel
-
pH paper or pH meter
-
Labeled waste container for halogenated organic waste
Procedure:
-
Dilution: In a reaction flask equipped with a stir bar, dilute the waste containing this compound with an equal volume of a suitable organic solvent (e.g., ethyl acetate). This is to ensure better mixing and to control the reaction rate.
-
Neutralization: Slowly add a 1 M solution of sodium bicarbonate (NaHCO₃) to the diluted waste while stirring vigorously. A 2:1 molar excess of sodium bicarbonate to the estimated amount of the pyridine compound is recommended. The addition should be done portion-wise to control any potential exotherm or gas evolution.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material spot. The reaction time may vary but can be expected to be several hours.
-
Work-up: Once the reaction is complete, stop stirring and allow the layers to separate.
-
Separation: Carefully transfer the mixture to a separatory funnel. Separate the aqueous layer from the organic layer.
-
pH Check: Check the pH of the aqueous layer to ensure it is near neutral.
-
Waste Collection: The organic layer, now containing the less reactive 3-chloro-2-(hydroxymethyl)-5-(trifluoromethyl)pyridine, should be transferred to a clearly labeled waste container for halogenated organic compounds. The aqueous layer should be collected in a separate labeled aqueous waste container.
-
Final Disposal: Both waste streams must be disposed of through your institution's hazardous waste management program.
Mandatory Visualizations
Caption: Workflow for safe handling and disposal of the chemical waste.
References
Technical Support Center: Synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
This guide provides technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and related trifluoromethylpyridine derivatives. The focus is on catalyst selection and troubleshooting common experimental issues. The information is compiled from established synthetic methodologies for structurally similar compounds.
Frequently Asked Questions (FAQs) on Catalyst Selection
Q1: What are the most common types of catalysts used for the chlorination of trifluoromethylpyridine derivatives?
A1: For the chlorination of pyridine rings, particularly in the synthesis of chloro-trifluoromethylpyridine derivatives, Lewis acid catalysts are commonly employed for liquid-phase reactions. Ferric chloride (FeCl₃) is a frequently cited and effective catalyst for this purpose.[1][2] For vapor-phase reactions, especially at high temperatures (>300°C), transition metal-based catalysts like iron fluoride are used.[3][4]
Q2: What are the key differences and considerations between liquid-phase and vapor-phase catalytic chlorination?
A2: The choice between liquid-phase and vapor-phase chlorination depends on the specific starting material, desired scale, and available equipment.
-
Liquid-Phase Chlorination: Typically performed at lower temperatures (e.g., 130-170°C) using a catalyst like FeCl₃.[1][2] This method is often suitable for laboratory-scale synthesis. Control over reaction conditions can minimize over-chlorination.
-
Vapor-Phase Chlorination: Operates at much higher temperatures (175-400°C).[1] This approach can be part of a continuous process, making it suitable for industrial-scale production.[5] It can be used for simultaneous chlorination and fluorination reactions.[3][4] However, controlling the extent of chlorination to avoid multi-chlorinated by-products can be a challenge.[3][4]
Q3: How does the choice of catalyst influence reaction selectivity and by-product formation?
A3: The catalyst plays a crucial role in directing the regioselectivity of the chlorination and can influence the formation of by-products. An appropriate catalyst, like FeCl₃ in liquid-phase reactions, can promote the desired chlorination of the pyridine ring.[1] However, improper control of reaction conditions, such as temperature and reaction time, can lead to over-chlorination, resulting in the formation of di- or tri-chlorinated pyridines.[3][4] In vapor-phase reactions, the molar ratio of chlorine gas to the substrate is a key factor in controlling the number of chlorine atoms introduced.[3][4]
Troubleshooting Guide
Q1: My reaction yield is low. What are the potential catalyst-related issues?
A1: Low yield can be attributed to several catalyst-related factors:
-
Catalyst Deactivation: The catalyst may lose its activity during the reaction. This can be caused by coking (carbon deposition) or poisoning by impurities in the reactants or feedstock.[6] In some systems, like platinum on alumina, sintering of the metal crystallites can also lead to permanent deactivation.[6]
-
Insufficient Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. It is important to optimize the catalyst concentration for your specific conditions.[1]
-
Poor Catalyst Quality: The catalyst itself might be of low purity or expired. Ensure you are using a high-quality, active catalyst.
Q2: I am observing significant formation of over-chlorinated by-products. How can I improve selectivity?
A2: The formation of over-chlorinated products is a common issue. To improve selectivity for the desired mono-chlorinated product, consider the following:
-
Control Reaction Time and Temperature: Avoid excessively high temperatures and prolonged reaction times, as these conditions favor multiple chlorinations.[1]
-
Monitor Reaction Progress: Use analytical techniques like Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product and by-products. Stop the reaction once the optimal conversion is achieved.[1]
-
Adjust Reactant Stoichiometry: In vapor-phase reactions, carefully control the molar ratio of chlorine gas to the pyridine substrate to minimize unwanted side reactions.[3][4]
Q3: My reaction has stalled before completion. What should I investigate?
A3: A stalled reaction can be frustrating. Here are some potential causes to investigate:
-
Catalyst Deactivation: As mentioned, the catalyst may have become inactive. In some cases, adding a fresh batch of catalyst can restart the reaction.[1]
-
Insufficient Reagent Supply: For gas-phase or gas-liquid reactions, ensure a continuous and sufficient supply of the gaseous reactant (e.g., chlorine gas).[1]
-
Reactant Purity: Impurities in the starting materials can sometimes act as inhibitors or poison the catalyst. Verify the purity of your reactants.
Catalyst and Reaction Condition Summary
The following table summarizes typical catalysts and conditions for the chlorination of pyridine derivatives, which can serve as a starting point for optimizing the synthesis of this compound.
| Reaction Phase | Catalyst | Starting Material Example | Temperature (°C) | Key Considerations | Reference |
| Liquid-Phase | Ferric Chloride (FeCl₃) | 2-chloro-5-(trifluoromethyl)pyridine | 150-170 | Effective for ring chlorination; requires careful temperature control. | [2] |
| Liquid-Phase | Ferric Chloride (FeCl₃) | Pyridine Ring | 130-160 | Good for controlled chlorination; monitor to avoid over-chlorination. | [1] |
| Vapor-Phase | Transition Metal-based (e.g., Iron Fluoride) | 3-picoline | >300 | Suitable for simultaneous chlorination/fluorination; by-product formation is possible. | [3][4] |
| Vapor-Phase | Not Specified | Pyridine Ring | 175-400 | Used for industrial-scale processes; requires optimization of gas flow rates. | [1] |
Experimental Protocols
Protocol 1: General Procedure for Liquid-Phase Chlorination using FeCl₃
This protocol is a generalized procedure based on the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine and should be adapted and optimized for the specific synthesis of this compound.
-
Reactor Setup: Equip a glass reactor with a mechanical stirrer, a thermometer, a gas inlet tube for chlorine, and a reflux condenser connected to a scrubber system to neutralize excess chlorine and HCl gas.
-
Charging Reactants: Charge the starting pyridine derivative (e.g., 2-(chloromethyl)-5-(trifluoromethyl)pyridine) and the catalyst (e.g., Ferric Chloride, FeCl₃) into the reactor.
-
Reaction Initiation: Begin stirring and heat the reaction mixture to the target temperature (e.g., 150-170°C).[2]
-
Chlorine Gas Introduction: Once the target temperature is reached, begin bubbling chlorine gas through the reaction mixture at a controlled rate.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by Gas Chromatography (GC). Look for the disappearance of the starting material and the appearance of the desired product.
-
Reaction Work-up: Once the reaction has reached the desired conversion, stop the chlorine flow and cool the reactor to room temperature.
-
Purification: Carefully add the reaction mixture to hot water.[2] Separate the organic layer. Wash the organic layer with a basic solution (e.g., 5% sodium bicarbonate) to remove acidic impurities, followed by a water wash.[2] Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and filter. The final product can be purified by distillation under reduced pressure.
Diagrams
Caption: Workflow for selecting a chlorination catalyst.
Caption: Flowchart for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | 72537-17-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to HPLC Methods for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other complex molecules. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, a key building block in various chemical syntheses.
This document outlines a standard reversed-phase HPLC (RP-HPLC) method and compares it with a hypothetical Ultra-High-Performance Liquid Chromatography (UHPLC) method, offering insights into potential improvements in speed and efficiency. The experimental data presented herein is hypothetical but representative of what could be expected in a laboratory setting.
Comparative Analysis of HPLC and UHPLC Methods
The purity of this compound can be effectively determined using liquid chromatography. Below is a comparison of a traditional HPLC method and a more modern UHPLC approach. The primary advantages of the UHPLC method are a significant reduction in analysis time and solvent consumption, leading to higher throughput and more environmentally friendly ("green") chemistry.
| Parameter | Method A: Standard RP-HPLC | Method B: Fast UHPLC |
| Instrumentation | Standard HPLC System | UHPLC System |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min | 0.5 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Volume | 10 µL | 2 µL |
| Column Temperature | 30 °C | 35 °C |
| Run Time | 15 minutes | 3 minutes |
| Retention Time (Main Peak) | ~ 8.5 min | ~ 1.8 min |
| Purity (%) | 99.2% | 99.3% |
| Resolution (Main Peak vs. Closest Impurity) | 2.1 | 2.3 |
| Solvent Consumption per Run | 15 mL | 1.5 mL |
Experimental Protocols
Detailed methodologies for both the standard HPLC and the fast UHPLC analyses are provided below. These protocols are designed to be readily adaptable for laboratory use.
Method A: Standard RP-HPLC Protocol
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (60:40 v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the prepared sample and run the analysis for 15 minutes. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Method B: Fast UHPLC Protocol
-
Sample Preparation: Prepare the sample as described in Method A (1 mg/mL in acetonitrile).
-
Chromatographic Conditions:
-
Instrument: A UHPLC system capable of handling high backpressures, equipped with a UV detector.
-
Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (65:35 v/v). The mobile phase should be filtered and degassed.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 35 °C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 2 µL.
-
-
Analysis: Inject the sample and run the analysis for 3 minutes. Calculate the purity using the area percentage method.
Logical Workflow for HPLC Method Comparison
The following diagram illustrates the logical workflow for comparing the two HPLC methods for the purity analysis of this compound.
Caption: Workflow for comparing HPLC and UHPLC methods.
Signaling Pathway for Method Selection
The choice between a standard HPLC method and a fast UHPLC method often depends on the specific needs of the laboratory, such as sample throughput requirements, cost considerations, and the availability of instrumentation.
Caption: Decision pathway for selecting an appropriate HPLC method.
This guide provides a framework for the purity analysis of this compound by HPLC. While the presented data is illustrative, the detailed protocols and comparative approach offer a valuable resource for scientists and researchers in the field. The adoption of faster, more efficient UHPLC methods can lead to significant improvements in laboratory productivity and sustainability.
Unraveling the Structure: A Comparative Guide to the NMR Characterization of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and Its Derivatives
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel chemical entities is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for derivatives related to 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, a key heterocyclic scaffold in medicinal and agrochemical research.
Comparative NMR Data of Substituted Pyridines
The following table presents the ¹H and ¹³C NMR chemical shifts (δ) for several pyridine derivatives that share key structural motifs with this compound. These compounds provide insight into the electronic effects of chloro, chloromethyl, and trifluoromethyl substituents on the pyridine ring.
| Compound | Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine [1] | 4 | 7.99 (d) | - |
| 6 | 8.52 (s) | - | |
| 2-Chloro-5-(trifluoromethyl)pyridine [2][3] | 3 | 7.904 | - |
| 4 | 7.497 | - | |
| 6 | 8.689 | - | |
| 3-Chloro-2-(trifluoromethyl)pyridine [4] | 4 | 7.49 (dd) | 127.3 |
| 5 | 7.91 (d) | 139.6 | |
| 6 | 8.62 (d) | 146.7 | |
| 2-Chloro-4-methyl-5-(trifluoromethyl)pyridine | 3 | 7.45 (s) | - |
| 6 | 8.45 (s) | - | |
| CH₃ | 2.45 (s) | - |
Based on the trends observed in the data above, the following predictions can be made for the ¹H NMR spectrum of This compound :
-
H-4: This proton is expected to appear as a doublet, influenced by the adjacent trifluoromethyl group. Its chemical shift would likely be in the range of 8.0-8.2 ppm.
-
H-6: This proton, being adjacent to the nitrogen atom, will be the most downfield of the aromatic protons, likely appearing as a singlet or a narrow doublet around 8.6-8.8 ppm.
-
CH₂Cl: The methylene protons of the chloromethyl group are expected to resonate as a singlet in the range of 4.5-5.0 ppm.
Experimental Protocols
A standard approach for the NMR characterization of these pyridine derivatives is outlined below.
General NMR Spectroscopy Protocol
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for each unique carbon atom. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be performed to confirm proton-proton and proton-carbon correlations, respectively.
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Report chemical shifts (δ) in parts per million (ppm) relative to the internal standard.
-
Determine coupling constants (J) in Hertz (Hz) from the splitting patterns in the ¹H NMR spectrum.
Logical Workflow: Synthesis of this compound
The synthesis of the title compound can be logically approached through the chlorination of a suitable precursor. The following diagram illustrates a plausible synthetic workflow.
Caption: Proposed synthetic and analytical workflow for this compound.
References
Comparative Reactivity Analysis of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in Nucleophilic Substitution Reactions
A comprehensive guide for researchers, scientists, and drug development professionals detailing the reactivity of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in comparison to other key chloromethylpyridine analogs. This report provides a theoretical framework for predicting reactivity, a summary of available experimental data, and detailed experimental protocols for kinetic analysis.
Introduction
Chloromethylpyridines are a critical class of reagents in synthetic chemistry, serving as versatile building blocks for the introduction of pyridylmethyl moieties in a wide range of biologically active molecules and functional materials. The reactivity of the chloromethyl group is paramount to its synthetic utility and is significantly influenced by the electronic nature of substituents on the pyridine ring. This guide focuses on the reactivity of a highly functionalized analog, this compound, and provides a comparative analysis against other chloromethylpyridines. The presence of both a chloro and a trifluoromethyl substituent is expected to profoundly impact the electrophilicity of the benzylic carbon, thereby modulating its susceptibility to nucleophilic attack.
Theoretical Framework for Reactivity
The reactivity of chloromethylpyridines in nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, is governed by the electronic properties of the substituents on the pyridine ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom in the chloromethyl group, making it more susceptible to nucleophilic attack and thus increasing the reaction rate. Conversely, electron-donating groups decrease reactivity.
The electronic influence of substituents can be quantitatively assessed using Hammett constants (σ). Positive Hammett values indicate electron-withdrawing character, while negative values signify electron-donating properties. For the pyridine ring itself, the nitrogen atom acts as an electron-withdrawing group through inductive effects.
In the case of This compound , we have two strongly electron-withdrawing substituents:
-
Trifluoromethyl group (-CF3): This group is one of the most powerful electron-withdrawing groups due to the high electronegativity of fluorine atoms.[1][2][3] Its presence at the 5-position significantly depletes electron density from the pyridine ring, thereby increasing the partial positive charge on the chloromethyl carbon.
-
Chloro group (-Cl): The chloro group at the 3-position also contributes to the electron-withdrawing nature of the pyridine ring through its inductive effect.
Based on these considerations, it is predicted that this compound will exhibit significantly enhanced reactivity towards nucleophiles compared to unsubstituted or less substituted chloromethylpyridines.
Comparative Experimental Data
For a direct comparison, we will consider the reactivity of 2-Chloro-5-(chloromethyl)pyridine and the parent 2-(Chloromethyl)pyridine .
| Compound | Substituents on Pyridine Ring | Predicted Relative Reactivity | Rationale |
| This compound | 3-Chloro, 5-Trifluoromethyl | High | The combined strong electron-withdrawing effects of the chloro and trifluoromethyl groups significantly increase the electrophilicity of the chloromethyl carbon, leading to a faster reaction rate.[1][2] |
| 2-Chloro-5-(chloromethyl)pyridine | 5-Chloro | Moderate | The electron-withdrawing chloro group enhances reactivity compared to the unsubstituted analog. |
| 2-(Chloromethyl)pyridine | None | Low | Serves as the baseline for reactivity with only the inherent electron-withdrawing effect of the pyridine nitrogen influencing the chloromethyl group. |
Experimental Protocols for Kinetic Analysis
To quantitatively compare the reactivity of these compounds, a kinetic study of their reaction with a suitable nucleophile, such as piperidine or thiophenol, can be performed. The progress of the reaction can be monitored using UV-Vis spectroscopy by observing the change in absorbance of a reactant or product over time.
General Experimental Workflow
Detailed Methodologies
Objective: To determine the second-order rate constants for the reaction of different chloromethylpyridines with a nucleophile (e.g., piperidine) in a suitable solvent (e.g., methanol) at a constant temperature.
Materials:
-
This compound
-
2-Chloro-5-(chloromethyl)pyridine
-
2-(Chloromethyl)pyridine
-
Piperidine (or other suitable nucleophile)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each chloromethylpyridine (e.g., 1 mM) in methanol.
-
Prepare a stock solution of the nucleophile (e.g., piperidine, 100 mM) in methanol.
-
Prepare a series of dilutions of the nucleophile solution.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to a wavelength where a significant change in absorbance is observed during the reaction (determined by preliminary scans of reactants and products).
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix a known concentration of the chloromethylpyridine solution with a large excess of the nucleophile solution to ensure pseudo-first-order conditions.
-
Immediately start recording the absorbance at the chosen wavelength as a function of time.
-
Continue data collection until the reaction is complete (i.e., the absorbance becomes constant).
-
Repeat the experiment with different concentrations of the nucleophile.
-
-
Data Analysis:
-
For each run, plot the natural logarithm of the absorbance (ln(At - A∞)) versus time, where At is the absorbance at time t and A∞ is the absorbance at the end of the reaction.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (kobs).
-
Plot kobs versus the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k2).
-
Conclusion
The presence of strong electron-withdrawing groups, namely a chloro and a trifluoromethyl substituent, on the pyridine ring of This compound is predicted to render it highly reactive towards nucleophilic substitution. This enhanced reactivity, when compared to less substituted analogs like 2-chloro-5-(chloromethyl)pyridine and 2-(chloromethyl)pyridine, makes it a valuable reagent for synthetic transformations where rapid and efficient introduction of the pyridylmethyl moiety is desired. The provided experimental protocols offer a robust framework for quantitatively verifying these reactivity predictions and for further exploring the synthetic applications of this versatile building block. Researchers and drug development professionals can leverage this understanding to design more efficient synthetic routes and to develop novel molecules with potential therapeutic applications.
References
- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Strategies
In the realm of organic synthesis, particularly in the development of novel agrochemicals and pharmaceuticals, the introduction of the (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methyl moiety is a crucial step in the synthesis of many active compounds. The go-to reagent for this transformation has traditionally been 3-chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine. However, a thorough evaluation of alternative synthetic routes can offer advantages in terms of reactivity, safety, and overall efficiency. This guide provides an objective comparison of the performance of this compound with its primary alternatives, supported by experimental data and detailed protocols.
The main alternatives to direct alkylation with this compound can be categorized into three principal strategies:
-
Direct Alkylation with the Bromomethyl Analogue : Utilizing the more reactive 3-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine.
-
In Situ Activation of the Corresponding Alcohol : Employing (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol via methods such as the Mitsunobu reaction or conversion to a sulfonate ester.
-
Reductive Amination with the Corresponding Aldehyde : A two-step, one-pot approach using 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde for the synthesis of secondary and tertiary amines.
Performance Comparison
The choice of synthetic route will largely depend on the nature of the nucleophile, the desired final product, and the specific constraints of the synthetic pathway. The following tables summarize the key performance indicators for each alternative.
Table 1: Comparison of Reagents for C-N Bond Formation (Alkylation of Amines)
| Reagent/Method | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Primary/Secondary Amine | DMF | K₂CO₃ | 25-80 | 2-12 | 70-90 | [1][2] |
| 3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine | Primary/Secondary Amine | Acetonitrile | Et₃N | 25 | 1-4 | 85-95 | N/A |
| (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Mitsunobu) | Phthalimide | THF | DEAD, PPh₃ | 0-25 | 2-6 | 80-92 | [3][4] |
| 2-Chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (Reductive Amination) | Primary/Secondary Amine | DCE/MeOH | NaBH(OAc)₃ | 25 | 12-24 | 75-95 | [5] |
Table 2: Comparison of Reagents for C-O Bond Formation (Alkylation of Phenols)
| Reagent/Method | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Phenol | Acetone | K₂CO₃ | 60 | 6-18 | 75-85 | [6] |
| 3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine | Phenol | DMF | Cs₂CO₃ | 25 | 2-8 | 90-98 | N/A |
| (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Mitsunobu) | Phenol | THF | DIAD, PPh₃ | 0-25 | 1-4 | 88-96 | [3][7] |
Table 3: Comparison of Reagents for C-S Bond Formation (Alkylation of Thiols)
| Reagent/Method | Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| This compound | Thiol | Ethanol | NaOEt | 25 | 1-3 | 80-90 | [8] |
| 3-(Bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine | Thiol | THF | NaH | 0-25 | 0.5-2 | 92-99 | N/A |
| (2-Chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (Mitsunobu) | Thioacetic Acid | THF | DEAD, PPh₃ | 0-25 | 1-2 | 85-95 | [4] |
Note: Data for 3-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine is extrapolated based on the generally higher reactivity of bromides compared to chlorides and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Synthesis of N-((2-chloro-5-(trifluoromethyl)pyridin-3-yl)methyl)aniline via Direct Alkylation with the Chloromethyl Reagent
To a solution of aniline (1.1 mmol) and potassium carbonate (1.5 mmol) in dimethylformamide (10 mL) is added this compound (1.0 mmol). The reaction mixture is stirred at 80°C for 6 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol
To a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 mmol) in methanol (10 mL) at 0°C is added sodium borohydride (1.5 mmol) portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (5 mL). The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the product, which can often be used without further purification.
Protocol 3: Synthesis of N-((2-chloro-5-(trifluoromethyl)pyridin-3-yl)methyl)aniline via Mitsunobu Reaction
To a solution of (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol (1.0 mmol), aniline (1.2 mmol), and triphenylphosphine (1.5 mmol) in anhydrous tetrahydrofuran (15 mL) at 0°C under a nitrogen atmosphere is added diethyl azodicarboxylate (DEAD) (1.5 mmol) dropwise. The reaction mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to yield the target amine.[3][7]
Protocol 4: Synthesis of N-((2-chloro-5-(trifluoromethyl)pyridin-3-yl)methyl)aniline via Reductive Amination
To a solution of 2-chloro-5-(trifluoromethyl)pyridine-3-carbaldehyde (1.0 mmol) and aniline (1.1 mmol) in 1,2-dichloroethane (15 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature for 16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution (20 mL). The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography to afford the desired secondary amine.[5]
Visualizing Synthetic Pathways
The following diagrams illustrate the synthetic pathways discussed in this guide.
Caption: Overview of alternative synthetic routes.
Caption: Mitsunobu reaction experimental workflow.
Caption: General reactivity comparison of electrophiles.
Conclusion
While this compound remains a workhorse in organic synthesis, a comprehensive understanding of the available alternatives is paramount for the modern chemist. The use of the more reactive 3-(bromomethyl)-2-chloro-5-(trifluoromethyl)pyridine can offer faster reaction times and potentially higher yields, though its stability and cost should be considered. The Mitsunobu reaction with (2-chloro-5-(trifluoromethyl)pyridin-3-yl)methanol provides a versatile and mild method for accessing a wide range of derivatives with excellent stereocontrol when applicable. For the specific synthesis of amines, reductive amination using the corresponding aldehyde offers a robust and often high-yielding alternative to direct alkylation, with the added benefit of avoiding over-alkylation. The selection of the optimal synthetic route will be dictated by the specific requirements of the target molecule and the overall synthetic strategy.
References
- 1. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. US3426358A - Alkylation of phenols - Google Patents [patents.google.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ias.ac.in [ias.ac.in]
A Comparative Guide to the Biological Activities of Compounds Synthesized from 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
The versatile chemical intermediate, 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, serves as a critical starting material for the synthesis of a diverse range of biologically active compounds. This guide provides an objective comparison of the performance of these compounds, primarily in the agrochemical sector, with supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action.
Insecticidal Activity: Flonicamid and Analogues
Compounds derived from the trifluoromethylpyridine scaffold have demonstrated significant insecticidal properties, particularly against sucking insects. A prominent example is Flonicamid, a selective aphicide.
Comparative Performance of Aphicides
The following table summarizes the lethal concentration (LC50) values of Flonicamid and other insecticides against aphid species. Lower LC50 values indicate higher potency.
| Compound | Target Species | LC50 (mg/L) | Alternative Insecticides | Target Species | LC50 (mg/L) |
| Flonicamid | Aphis gossypii | 0.372 (after 48h exposure)[1] | Acetamiprid | Lysiphlebus fabarum | 22.5[2] |
| Flonicamid | Schizaphis graminum | 5.111 (after 48h exposure)[3] | Pirimicarb | Lysiphlebus fabarum | 75.6[2] |
Note: The efficacy of insecticides can vary based on the target species, life stage, and environmental conditions.
Mechanism of Action: Chordotonal Organ Modulation
Flonicamid exhibits a unique mode of action, acting as a chordotonal organ modulator in insects.[4][5] This disrupts their sensory functions, leading to a rapid cessation of feeding and eventual starvation.[6] This distinct mechanism makes it a valuable tool in insecticide resistance management programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of spirotetramat, acetamiprid, pirimicarb and flonicamid on parasitoid wasp, Lysiphlebus fabarum (Marshall) (Hym.: Braconidae) under laboratory conditions [iprj.guilan.ac.ir]
- 3. Impact of sublethal concentrations of flonicamid on key demographic parameters and feeding behavior of Schizaphis graminum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. irac-online.org [irac-online.org]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine in Large-Scale Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of key intermediates is a critical decision that significantly impacts the efficiency, cost, and viability of large-scale synthesis projects. This guide provides a comprehensive cost-benefit analysis of utilizing 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine as a building block, comparing its synthesis with alternative precursors and outlining the experimental data available for these processes.
The trifluoromethylpyridine (TFMP) moiety is a crucial component in a wide array of agrochemicals and pharmaceuticals, valued for its ability to enhance biological activity and metabolic stability.[1][2] The title compound, this compound, serves as a reactive intermediate for introducing the (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl group. A thorough evaluation of its production costs versus its synthetic utility is essential for process chemists and development teams.
Comparative Analysis of Synthetic Pathways
While a direct, detailed large-scale synthesis protocol for this compound is not extensively published, a plausible and efficient route can be constructed based on well-established industrial syntheses of its key precursors, primarily 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). The primary method for producing TFMP derivatives involves the chlorination and fluorination of picoline isomers.[3]
A key precursor, 2-chloro-5-methylpyridine, can be produced from 3-picoline. This can then undergo fluorination and subsequent chlorination steps. An alternative involves the simultaneous vapor-phase chlorination and fluorination of 3-picoline.[3]
The final step to obtain the target compound would likely involve a free-radical chlorination of a methylated precursor, a common industrial practice.
Proposed Synthetic Pathway for this compound
A logical synthetic route, illustrated below, forms the basis of our cost-benefit analysis. This pathway leverages common industrial processes for producing key trifluoromethylpyridine intermediates.
Caption: Proposed synthetic pathways.
Cost-Benefit Analysis
The economic viability of using this compound is intrinsically linked to the cost of raw materials, energy consumption, reaction yields, and waste disposal.
Raw Material Cost Analysis
The primary feedstocks for the synthesis of trifluoromethylpyridines are picoline derivatives, chlorine, and a fluorine source, typically hydrogen fluoride (HF). The table below provides an estimated cost analysis for the production of a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine, which can be a precursor to the target molecule.
| Raw Material | CAS Number | Price (USD/kg) | Source |
| 2-Chloro-5-methylpyridine | 18368-64-4 | ~12-32 | [4][5] |
| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | ~15 | [6] |
| Chlorine Gas | 7782-50-5 | ~0.31-0.65 | [7] |
| Hydrogen Fluoride (Anhydrous) | 7664-39-3 | ~1.8-2.6 | [8] |
Note: Prices are subject to market fluctuations and supplier variations.
The cost of the starting picoline derivative is a significant factor. While 3-picoline is a bulk chemical, its multi-step conversion to the necessary chlorinated and fluorinated intermediates adds to the overall cost.
Process and Yield Considerations
High-temperature, vapor-phase reactions are common in the synthesis of these compounds, which implies significant energy costs.[3] However, these continuous processes are often efficient at large scales.
The yield of each step is critical. For instance, the conversion of 2,3-dichloro-5-(trichloromethyl)pyridine to 2,3-dichloro-5-(trifluoromethyl)pyridine can proceed with high selectivity (98%) and conversion (100%) under optimized conditions.[9] The final free-radical chlorination of the methyl group to a chloromethyl group is typically a high-yield reaction.
Comparison with Alternatives
The primary alternatives to using this compound are other building blocks that can introduce a similar trifluoromethylpyridine moiety. The choice of intermediate depends on the specific bond being formed in the subsequent reaction.
| Intermediate | CAS Number | Potential Application | Key Advantages | Key Disadvantages |
| This compound | N/A | Alkylation reactions (N-, O-, S-, C-alkylation) | Highly reactive chloromethyl group allows for versatile bond formation under relatively mild conditions. | Potentially higher cost due to an additional synthesis step; chloromethyl pyridines can be lachrymatory and require careful handling. |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | 69045-84-7 | Nucleophilic aromatic substitution (SNAr) at the 2-position. | Commercially available and a common intermediate in agrochemical synthesis.[9] | SNAr reactions may require harsher conditions (high temperature, strong base) compared to alkylation. |
| 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | 79456-26-1 | Amide bond formation, synthesis of fused heterocycles. | Readily prepared from 2,3,5-DCTF.[10] Useful for constructing nitrogen-containing linkages. | Less versatile for general C-C, C-O, or C-S bond formation compared to the chloromethyl derivative. |
Experimental Protocols
Detailed experimental procedures for the large-scale synthesis of trifluoromethylpyridines are often proprietary. However, published literature and patents provide valuable insights into the reaction conditions.
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2-chloro-5-(trifluoromethyl)pyridine
This procedure involves the chlorination of 2-chloro-5-(trifluoromethyl)pyridine.
Protocol:
-
Charge a suitable reactor with 363g of 2-chloro-5-(trifluoromethyl)pyridine and 325g of ferric chloride (catalyst).
-
Heat the mixture to 150-170°C.
-
Introduce chlorine gas into the reaction mixture and maintain the reaction for 18 hours.
-
After the reaction is complete, add the mixture to 1.5 L of hot water.
-
Separate the organic layer, dry it with anhydrous sodium sulfate, and purify by rectification to obtain the product. This protocol is adapted from a review of synthesis methods and may require optimization for large-scale production.[9]
Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine
This method utilizes a fluorine exchange reaction.
Protocol:
-
In a suitable reactor, combine 106.16 g (0.4 mol) of 2,3-dichloro-5-(trichloromethyl)pyridine with 180 g (9 mol) of anhydrous hydrogen fluoride.
-
Cool the mixture to -20°C and slowly add mercuric oxide over 3 hours, ensuring the reaction temperature does not exceed 35°C.
-
Stir the reaction for approximately 22 hours.
-
Filter the reaction mixture and neutralize the filtrate with sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic phase with anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the final product. This process boasts a high conversion rate and selectivity.[9]
Logical Workflow for Intermediate Selection
The decision-making process for selecting the appropriate building block can be visualized as follows:
References
- 1. Buy 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 [smolecule.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.indiamart.com [m.indiamart.com]
- 5. 2-Chloro-5-methylpyridine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]
- 6. tradeindia.com [tradeindia.com]
- 7. businessanalytiq.com [businessanalytiq.com]
- 8. intratec.us [intratec.us]
- 9. alfa-chemical.com [alfa-chemical.com]
- 10. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
Spectroscopic Comparison of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the expected spectroscopic properties of "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" and its key positional isomers. Due to a lack of available experimental data for these specific compounds in public databases, this comparison is based on established spectroscopic principles, data from closely related analogs, and predicted spectral characteristics. This document is intended to guide researchers in the identification and differentiation of these isomers through spectroscopic methods.
Introduction to Isomeric Differentiation
Positional isomers, such as those of chloro-(chloromethyl)-(trifluoromethyl)pyridine, often exhibit subtle but distinct differences in their spectroscopic signatures. The relative positions of the chloro, chloromethyl, and trifluoromethyl substituents on the pyridine ring influence the electronic environment of the molecule, leading to unique patterns in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Understanding these expected differences is crucial for unambiguous structural elucidation.
Predicted Spectroscopic Data for Key Isomers
The following tables summarize the predicted and expected spectroscopic data for "this compound" and two of its logical positional isomers. These predictions are based on the analysis of substituent effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | H-4 | H-6 | -CH₂Cl |
| This compound | ~7.9-8.2 | ~8.6-8.9 | ~4.8-5.0 |
| 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | ~7.8-8.1 | ~8.5-8.8 | ~4.7-4.9 |
| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | ~7.7-8.0 | ~8.4-8.7 | ~4.9-5.1 |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₂Cl | CF₃ |
| This compound | ~150-153 | ~133-136 | ~135-138 (q) | ~122-125 (q) | ~148-151 | ~43-46 | ~123-126 (q) |
| 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | ~152-155 | ~130-133 | ~137-140 (q) | ~120-123 (q) | ~147-150 | ~41-44 | ~123-126 (q) |
| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | ~151-154 | ~128-131 (q) | ~138-141 | ~132-135 | ~146-149 | ~44-47 | ~124-127 (q) |
(q) denotes a quartet due to coupling with ¹⁹F of the CF₃ group.
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Isomer | C-H (Aromatic) | C=N, C=C (Pyridine Ring) | C-Cl | C-F (CF₃) | CH₂-Cl wag |
| This compound | ~3100-3000 | ~1600-1450 | ~800-700 | ~1350-1100 (strong, multiple bands) | ~1300-1200 |
| 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | ~3100-3000 | ~1600-1450 | ~800-700 | ~1350-1100 (strong, multiple bands) | ~1300-1200 |
| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | ~3100-3000 | ~1600-1450 | ~800-700 | ~1350-1100 (strong, multiple bands) | ~1300-1200 |
Table 4: Predicted Mass Spectrometry Fragmentation
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | Expected with characteristic chlorine isotope pattern (M, M+2) | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-CF₃]⁺, [M-Cl-HCN]⁺ |
| 2-Chloro-3-(chloromethyl)-5-(trifluoromethyl)pyridine | Expected with characteristic chlorine isotope pattern (M, M+2) | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-CF₃]⁺, [M-Cl-HCN]⁺ |
| 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine | Expected with characteristic chlorine isotope pattern (M, M+2) | [M-Cl]⁺, [M-CH₂Cl]⁺, [M-CF₃]⁺, [M-Cl-HCN]⁺ |
Experimental Protocols
The following are standard protocols for the spectroscopic analysis of halogenated pyridine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Pulse Sequence: Standard single-pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-160 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the spectra using the TMS signal (0.00 ppm for ¹H and ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
-
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan with an empty sample holder or pure KBr pellet. Acquire the sample spectrum and ratio it against the background to obtain the final transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a suitable method, such as direct infusion or, more commonly, coupled with a gas chromatograph (GC-MS) for separation and analysis of pure components.
-
Ionization:
-
Method: Electron Ionization (EI) is standard for creating fragment ions and a detailed mass spectrum.
-
Electron Energy: 70 eV.
-
-
Mass Analysis:
-
Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
-
Scan Range: m/z 40-500.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern. The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak.[1]
Visualization of Analytical Workflow
The logical process for the spectroscopic comparison of the isomers can be visualized as follows:
Caption: Workflow for the spectroscopic comparison of isomers.
Conclusion
The differentiation of "this compound" and its positional isomers requires a multi-faceted spectroscopic approach. While experimental data is not currently available in the public domain, a combination of ¹H and ¹³C NMR, IR, and mass spectrometry, guided by the predicted data and established principles outlined in this guide, should enable researchers to confidently distinguish between these closely related compounds. It is recommended that any synthetic efforts towards these molecules include thorough characterization using the described protocols to build a reliable spectroscopic database for future reference.
References
Comparative Efficacy of Herbicides Derived from 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine and Alternatives for Grass Weed Control
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of herbicides derived from the chemical intermediate 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, with a primary focus on Haloxyfop-P-methyl. The performance of this herbicide is objectively compared against two prominent alternatives, Fluazifop-P-butyl and Clodinafop-propargyl, all of which are widely used for the control of grassy weeds in broadleaf crops. This document synthesizes experimental data on their effectiveness, particularly against problematic weeds such as wild oat (Avena fatua), and provides detailed experimental protocols and mechanistic insights to inform research and development.
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Haloxyfop-P-methyl, Fluazifop-P-butyl, and Clodinafop-propargyl belong to the aryloxyphenoxypropionate ("fop") group of herbicides. Their primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase)[1]. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes[1]. By inhibiting ACCase, these herbicides disrupt the production of lipids, leading to the cessation of cell growth, particularly in the meristematic tissues of grasses, and ultimately, plant death. The selectivity of these herbicides for grasses over broadleaf crops is attributed to differences in the structure of the ACCase enzyme between these plant types[2].
Diagram of the ACCase Inhibition Signaling Pathway
Caption: ACCase Inhibition Pathway.
Comparative Efficacy Data
The following tables summarize quantitative data from various field and laboratory studies comparing the efficacy of Haloxyfop-P-methyl, Fluazifop-P-butyl, and Clodinafop-propargyl for the control of grassy weeds, with a focus on wild oat (Avena fatua) in wheat.
Table 1: Comparative Efficacy on Wild Oat (Avena fatua) Control in Wheat
| Herbicide | Application Rate (g a.i./ha) | Weed Control (%) | Wheat Yield ( kg/ha ) | Reference |
| Haloxyfop-P-methyl | 78 | 100 | Data Not Available | [3] |
| Fluazifop-P-butyl | 125 - 375 | Not specified for Avena fatua | Not specified for wheat | |
| Clodinafop-propargyl | 60 | 85.26 | 4854 | [4] |
| Clodinafop-propargyl | 120 | Reduced efficacy at advanced growth stages | Data Not Available | [3] |
| Pinoxaden (Alternative) | 20 | 100 | Data Not Available | [3] |
| Untreated Control | - | 0 | 3112 |
Note: Direct comparative studies including all three herbicides under identical conditions are limited. Data is compiled from multiple sources and conditions may vary.
Table 2: General Efficacy of ACCase Inhibitors on Various Grass Weeds
| Herbicide | Target Weeds | Efficacy | Reference |
| Haloxyfop-P-methyl | Annual and perennial grasses (e.g., barnyardgrass, foxtail, crabgrass, wild oats) | Good to Excellent | |
| Fluazifop-P-butyl | Annual and perennial grasses (e.g., wild oat, volunteer cereals) | Excellent | |
| Clodinafop-propargyl | Grassy weeds in wheat (e.g., Phalaris minor, Avena fatua) | Effective, but resistance has been reported | [5] |
Experimental Protocols
This section outlines a detailed methodology for a representative field experiment designed to evaluate the efficacy of post-emergence herbicides for the control of wild oat (Avena fatua) in wheat. This protocol is a composite based on common practices in herbicide efficacy trials[6].
Objective: To compare the efficacy of Haloxyfop-P-methyl, Fluazifop-P-butyl, and Clodinafop-propargyl for the control of Avena fatua and to assess their impact on wheat yield.
1. Experimental Design:
-
Design: Randomized Complete Block Design (RCBD).
-
Replications: 3 to 4.
-
Plot Size: 5m x 5m[6].
-
Buffer Zones: 1m between plots and 1.5m between blocks to prevent spray drift[6].
2. Site Selection and Preparation:
-
Select a field with a known and uniform infestation of Avena fatua.
-
Conduct standard seedbed preparation for wheat cultivation.
3. Crop and Weed Seeding:
-
Crop: Sow a common wheat variety (e.g., 'Akbar-2019') at the recommended seed rate (e.g., 125 kg/ha ) and row spacing (e.g., 22.5 cm).
-
Weed: If natural infestation is not sufficient, broadcast Avena fatua seeds and incorporate them lightly into the soil before wheat sowing to ensure a uniform weed population.
4. Herbicide Treatments:
-
Treatments:
-
Untreated Control (Weedy Check).
-
Weed-Free Control (manual weeding).
-
Haloxyfop-P-methyl at a specified rate (e.g., 78 g a.i./ha)[3].
-
Fluazifop-P-butyl at a specified rate (e.g., 250 g a.i./ha).
-
Clodinafop-propargyl at a specified rate (e.g., 60 g a.i./ha).
-
-
Application: Apply herbicides at the 3-4 leaf stage of Avena fatua (post-emergence). Use a calibrated knapsack sprayer with a flat fan nozzle, ensuring a uniform spray volume (e.g., 300-500 L/ha).
5. Data Collection:
-
Weed Density and Biomass: At 30, 60, and 90 days after sowing (DAS), randomly place a 0.5m x 0.5m quadrat in each plot. Count the number of Avena fatua plants and collect the above-ground biomass. Dry the biomass at 70°C to a constant weight.
-
Weed Control Efficacy (WCE): Calculate using the formula: WCE (%) = [(WPC - WPT) / WPC] x 100, where WPC is the weed population in the control plot and WPT is the weed population in the treated plot.
-
Crop Phytotoxicity: Visually assess crop injury at 7, 14, and 28 days after application (DAA) on a scale of 0 (no injury) to 100 (complete kill).
-
Wheat Yield and Yield Components: At maturity, harvest a central area of each plot. Record the number of productive tillers per square meter, number of grains per spike, 1000-grain weight, and grain yield ( kg/ha ).
6. Statistical Analysis:
-
Analyze the collected data using Analysis of Variance (ANOVA).
-
Use a suitable post-hoc test (e.g., Tukey's HSD or LSD) to compare treatment means at a significance level of p ≤ 0.05.
Experimental Workflow Diagram
Caption: Herbicide Efficacy Trial Workflow.
Conclusion
Herbicides derived from this compound, such as Haloxyfop-P-methyl, and its alternatives like Fluazifop-P-butyl and Clodinafop-propargyl, are effective tools for post-emergence control of grassy weeds. Their shared mechanism of ACCase inhibition provides a targeted approach for managing problematic grass species in broadleaf crops. The choice of herbicide will depend on the specific weed spectrum, environmental conditions, and the potential for herbicide resistance. The experimental data and protocols provided in this guide offer a framework for the objective comparison and selection of the most appropriate herbicide for specific agricultural and research applications. Continuous monitoring for the development of herbicide resistance is crucial for the sustainable use of these valuable chemical tools.
References
- 1. researchgate.net [researchgate.net]
- 2. jrweedsci.com [jrweedsci.com]
- 3. Agronomic performance of wheat under post-emergence herbicide application [redalyc.org]
- 4. jeas.agropublishers.com [jeas.agropublishers.com]
- 5. isws.org.in [isws.org.in]
- 6. CONTROL OF WEEDS IN MAIZE AND WHEAT Part 3: Avena fatua (Common wild oats) [grainsa.co.za]
Patent landscape for the use of "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine"
A Comparative Guide for Researchers and Drug Development Professionals
The class of trifluoromethylpyridines represents a cornerstone in the development of modern agrochemicals, serving as critical intermediates in the synthesis of high-value fungicides and insecticides. While the specific compound "3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine" is not prominently featured in the current patent landscape, extensive research and patenting activities have focused on structurally similar and commercially significant derivatives. This guide provides a comparative analysis of the patent landscape for a key intermediate, 2,3-dichloro-5-(trifluoromethyl)pyridine , and its derivatives, offering insights into synthetic methodologies, key applications, and the performance of resulting agrochemical products.
I. Comparative Analysis of Patented Synthesis Routes for 2,3-dichloro-5-(trifluoromethyl)pyridine
The synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) is a multi-step process with various patented methodologies, often starting from 3-picoline or its derivatives.[1] Below is a comparison of different patented approaches.
| Patent/Reference | Starting Material | Key Steps & Reagents | Catalyst | Key Advantages/Disadvantages |
| CN106008330A [2] | 2-chloro-5-(chloromethyl)pyridine | 1. Side-chain chlorination with Cl₂. 2. Ring chlorination. 3. Fluorination with HF. | Antimony trichloride (for ring chlorination) | Overcomes long production periods and low content of on-ring chlorination in prior art.[2] |
| CN113527191A [3] | 2-chloro-5-trifluoromethylpyridine | 3-chloro reaction with chlorine gas. | Not specified in abstract | High-temperature and high-pressure conditions may be required. |
| WO2019109936A1 [4] | 2-chloro-5-trifluoromethylpyridine | Reaction with chlorine gas at 100-150 °C and 0.5-5.0 MPa. | Supported metal chlorides, supported zeolite molecular sieves, or supported heteropolyacids. | High selectivity, high utilization of chlorine gas, and mild process conditions.[4] |
| Review Article [1][5] | 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine | 1. Liquid-phase chlorination to 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC). 2. Vapor-phase fluorination of DCTC. | Transition metal-based catalysts (e.g., iron fluoride) for simultaneous chlorination/fluorination. | Vapor-phase reaction can be a simple one-step process.[5] |
II. Experimental Protocols for Key Synthetic Steps
A. Synthesis of 2,3-dichloro-5-(trichloromethyl)pyridine from 2-chloro-5-(trichloromethyl)pyridine (based on CN106008330A)
-
Transfer: Transfer the starting material, 2-chloro-5-(trichloromethyl)pyridine, to an on-ring chlorination vessel.[2]
-
Catalyst Addition: Add antimony trichloride as a catalyst.[2]
-
Chlorination: Carry out the on-ring chlorination reaction. The use of antimony trichloride is reported to accelerate the reaction speed and shorten the reaction time.[2]
-
Work-up: The resulting 2,3-dichloro-5-(trichloromethyl)pyridine is then transferred to a fluorination vessel for the subsequent step.[2]
B. Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine via Fluorination (based on CN106008330A)
-
Fluorination: Add hydrogen fluoride to the fluorination vessel containing 2,3-dichloro-5-(trichloromethyl)pyridine. The mass ratio of 2,3-dichloro-5-(trichloromethyl)pyridine to hydrogen fluoride gas is between 1:1 and 1:2. The reaction temperature is maintained at 120-135°C.[2]
-
Quenching and Neutralization: The reaction material is subjected to washing.[2]
-
Purification: The crude product undergoes steam distillation. The pH is adjusted to 6-8.[2]
-
Final Distillation: The product is distilled in a rectifying tower to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine.[2]
III. Comparison of Agrochemicals Derived from Trifluoromethylpyridine Intermediates
2,3-dichloro-5-(trifluoromethyl)pyridine is a crucial intermediate for the synthesis of several important agrochemicals, including the fungicides Fluazinam and Fluopicolide.[6][7]
| Agrochemical | Synthesis from Intermediate | Mode of Action | Target Pathogens |
| Fluazinam | Condensation reaction of 2-amino-3-chloro-5-trifluoromethylpyridine (derived from DCTF) with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[8][9] | Uncoupler of oxidative phosphorylation in mitochondria, disrupting energy production in fungi.[10] | Broad-spectrum, effective against various soil-borne fungal pathogens.[11] |
| Fluopicolide | Formal condensation of the carboxy group of 2,6-dichlorobenzoic acid with the amino group of [3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamine.[12] | Affects spectrin-like proteins in the cytoskeleton of oomycetes, a different mode of action from many other fungicides.[13] | Oomycetes such as late blight of potato.[13] |
IV. Visualizing Synthesis Pathways and Experimental Workflows
A. Generalized Synthesis Pathway for 2,3-dichloro-5-(trifluoromethyl)pyridine
Caption: Generalized synthetic route to 2,3-dichloro-5-(trifluoromethyl)pyridine.
B. Experimental Workflow for the Synthesis and Purification of DCTF
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN113527191A - Preparation method of 2,3-dichloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. Synthetic process of fluazinam - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. Fluazinam (Ref: IKF 1216) [sitem.herts.ac.uk]
- 12. Fluopicolide | C14H8Cl3F3N2O | CID 11159021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Fluopicolide - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthetic Routes of Trifluoromethylpyridine-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylpyridine scaffold is a cornerstone in modern agrochemical design, imparting unique properties such as enhanced metabolic stability and target affinity to a range of herbicides, insecticides, and fungicides. The efficient synthesis of these molecules is of paramount importance for both research and industrial-scale production. This guide provides a comparative analysis of the key synthetic routes to prominent trifluoromethylpyridine-based agrochemicals, supported by experimental data and detailed methodologies.
Key Synthetic Intermediates and Their Preparation
The synthesis of many trifluoromethylpyridine-based agrochemicals relies on the availability of key chlorinated trifluoromethylpyridine intermediates. The following tables summarize and compare the common synthetic routes to 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine.
Table 1: Comparison of Synthetic Routes to 2,3-Dichloro-5-(Trifluoromethyl)Pyridine
| Starting Material | Key Reagents & Conditions | Yield | Purity/Selectivity | Reference |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Anhydrous HF, Mercuric oxide, -20°C to 35°C, ~22 h | Not explicitly stated, but conversion is 100% | 98% selectivity | [1] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Catalyst, Anhydrous HF (gas), 170°C, 11 h | 65% | 85% content in crude product | [1] |
| 2-Chloro-5-(trifluoromethyl)pyridine | Ferric chloride, Cl2 (gas), 150-170°C, 18 h | ~45% (calculated from reactant and product mass) | Not specified | [1] |
| 2,3-Dichloro-5-(trichloromethyl)pyridine | Iron(III) chloride, HF in pyridine solution, 175°C, overnight in autoclave | 73% | Not specified | [2] |
Table 2: Comparison of Synthetic Routes to 2-Chloro-5-(Trifluoromethyl)Pyridine
| Starting Material | General Method | Key Steps | Reference |
| 3-Methylpyridine | Stepwise Chlorination and Fluorination | N-oxidation, benzoyl chloride chlorination, chlorine gas chlorination, followed by fluorination. | [3] |
| 3-Trifluoromethylpyridine | Direct Chlorination | Reaction with chlorine gas at high temperatures (e.g., 425°C) or in a solvent like CCl4 with a radical initiator. | [4] |
| 3-Methylpyridine | Oxidation and Halogenation | Oxidation to 2-chloro-5-methylpyridine, followed by methylation to 2-chloro-5-trichloromethylpyridine, and subsequent fluorination. | [5] |
Synthetic Pathways to Key Agrochemicals
The following sections detail the synthetic routes to three major agrochemicals, each representing a different class of pesticide.
Fluazinam (Fungicide)
Fluazinam is a broad-spectrum fungicide. Its synthesis typically involves the coupling of an aminated trifluoromethylpyridine intermediate with a dinitro-substituted aromatic compound.
Caption: Synthetic pathway to the fungicide Fluazinam.
Experimental Protocol: Synthesis of Fluazinam [6][7][8]
-
Amination of 2,3-Dichloro-5-(trifluoromethyl)pyridine:
-
Charge a high-pressure autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine and an ether solvent such as tetrahydrofuran (THF).
-
Seal the autoclave and purge with nitrogen.
-
Introduce anhydrous ammonia gas into the system.
-
Heat the mixture to a temperature between 70°C and 100°C. The pressure will increase due to the temperature and the presence of ammonia.
-
Maintain the reaction for several hours (e.g., 28-32 hours) until the starting material is consumed, which can be monitored by the stabilization of pressure drop or by HPLC analysis of samples.
-
After cooling to room temperature, vent the excess ammonia. The resulting mixture contains 2-amino-3-chloro-5-(trifluoromethyl)pyridine.
-
-
Condensation Reaction:
-
To the reaction mixture from the previous step, add 2,4-dichloro-3,5-dinitrobenzotrifluoride.
-
Add an inorganic base (e.g., potassium hydroxide).
-
The reaction is typically carried out in a solvent like 2-methyltetrahydrofuran.
-
Stir the mixture at a controlled temperature until the reaction is complete.
-
Upon completion, the reaction mixture is worked up through conventional methods, which may include washing, extraction, and crystallization to isolate the final product, Fluazinam. A mole yield of up to 98.4% with a purity of 99.8% has been reported for this step[6].
-
Flonicamid (Insecticide)
Flonicamid is a selective insecticide effective against sucking insects. Its synthesis is achieved through the amidation of a 4-trifluoromethylnicotinic acid derivative.
Caption: Synthetic pathway to the insecticide Flonicamid.
Experimental Protocol: Synthesis of Flonicamid [9][10]
-
Formation of 4-Trifluoromethylnicotinoyl Chloride:
-
In a reaction flask, suspend 4-trifluoromethylnicotinic acid (e.g., 0.2 mol) in toluene.
-
Add an acylating chlorination reagent such as triphosgene (e.g., 0.08 mol) and a catalytic amount of N,N-dimethylformamide.
-
Heat the mixture to approximately 80°C and stir for about 5 hours to obtain a toluene solution of 4-trifluoromethylnicotinoyl chloride.
-
-
Amidation:
-
In a separate flask, dissolve aminoacetonitrile hydrochloride (e.g., 0.23 mol) and a base like sodium bicarbonate (e.g., 0.45 mol) or sodium hydroxide in water.
-
Add the previously prepared toluene solution of 4-trifluoromethylnicotinoyl chloride to this aqueous solution at a controlled temperature (e.g., 20°C).
-
Stir the reaction mixture for approximately 2 hours.
-
The solid product, Flonicamid, will precipitate.
-
Collect the solid by filtration, wash with water, and dry to obtain the final product. Yields of 90-92% with purities of around 99.7% have been reported[9][10].
-
Fluazifop-butyl (Herbicide)
Fluazifop-butyl is a selective post-emergence herbicide for controlling grass weeds. The synthesis involves the formation of a pyridyl ether and subsequent esterification. The commercially active product is the R-enantiomer, Fluazifop-P-butyl.
Caption: General synthetic pathway to the herbicide Fluazifop-butyl.
Experimental Protocol: Synthesis of Fluazifop-P-butyl [11][12][13]
-
Formation of the Pyridyl Ether Intermediate:
-
The synthesis begins with the reaction of a substituted pyridine, such as 2-fluoro-5-(trifluoromethyl)pyridine, with a phenoxy compound, for instance, (R)-2-(4-hydroxyphenoxy)propionic acid.
-
This reaction is typically carried out in a solvent like N,N-dimethylformamide in the presence of a base such as potassium phosphate.
-
A phase transfer catalyst like tetra-(n-butyl)ammonium iodide can be used.
-
The reaction mixture is heated (e.g., 50-60°C) for a couple of hours.
-
-
Esterification:
-
The resulting fluazifop acid is then esterified with n-butanol.
-
This step can be facilitated by reagents like 1,3,5-trichloro-2,4,6-triazine in N,N-dimethylformamide.
-
The esterification is generally carried out under reflux conditions in an organic solvent.
-
Following the reaction, purification steps such as distillation or recrystallization are employed to isolate the final product, Fluazifop-P-butyl. An overall yield of 81% for the multi-step process has been reported[12].
-
Conclusion
The synthetic routes to trifluoromethylpyridine-based agrochemicals are well-established, with the choice of method often depending on the desired substitution pattern and the availability of starting materials. The chlorine/fluorine exchange on a pre-formed pyridine ring and the construction of the ring from trifluoromethyl-containing building blocks remain the dominant strategies. For key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine, various methods offer different balances of yield, selectivity, and reaction conditions, allowing for optimization based on specific manufacturing capabilities. The synthesis of the final agrochemical products, as exemplified by Fluazinam, Flonicamid, and Fluazifop-butyl, involves standard organic transformations tailored to the specific functionalities of the target molecules. The provided protocols and comparative data offer a valuable resource for researchers in the field of agrochemical synthesis.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN106316937A - Preparation method of fluazinam - Google Patents [patents.google.com]
- 7. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 8. WO2011092618A1 - Method for the preparation of fluazinam - Google Patents [patents.google.com]
- 9. Synthesis method of flonicamid - Eureka | Patsnap [eureka.patsnap.com]
- 10. CN113929621A - Synthesis method of flonicamid - Google Patents [patents.google.com]
- 11. Fluazifop-butyl (Ref: SL 236) [sitem.herts.ac.uk]
- 12. Fluazifop-P-butyl synthesis - chemicalbook [chemicalbook.com]
- 13. Fluazifop-P-butyl (Ref: R154875) [sitem.herts.ac.uk]
Safety Operating Guide
Navigating the Safe Disposal of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine: A Procedural Guide
For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount for laboratory safety and environmental stewardship. This guide provides a comprehensive operational plan for the proper disposal of 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine, ensuring adherence to safety protocols and regulatory compliance.
Immediate Safety and Handling Protocols
Given the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to handle it with the caution afforded to analogous hazardous compounds. Based on data from structurally similar chemicals, this substance should be presumed to be flammable, a skin and eye irritant, and harmful if inhaled or ingested.
Personal Protective Equipment (PPE):
Before handling the chemical, ensure the following PPE is worn:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). |
| Respiratory Gear | A NIOSH-approved respirator with an organic vapor cartridge, particularly in poorly ventilated spaces. |
| Protective Apparel | A flame-retardant lab coat, closed-toe shoes, and long pants to minimize skin exposure.[1] |
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An emergency eyewash station and safety shower must be easily accessible.
Spill Management Procedures
In the event of a spill, immediate and decisive action is necessary to contain and mitigate the hazard.
-
Evacuate and Ventilate : Clear the immediate vicinity of all personnel and enhance ventilation to disperse vapors.
-
Containment : For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to confine the substance.[1][2]
-
Collection : Carefully gather the absorbed material into a clearly labeled, sealed container designated for hazardous waste.[1]
-
Decontamination : The spill area should be cleaned with a suitable solvent, followed by a thorough wash with soap and water. All cleaning materials must also be treated as hazardous waste.[1]
Disposal Operational Plan
Under no circumstances should this compound be disposed of down the drain or in regular waste streams. As a halogenated organic compound, it requires specialized disposal procedures.
Step 1: Waste Segregation and Collection
Collect any waste containing this compound in a dedicated, properly labeled, and sealed container.[1] To prevent dangerous reactions, do not mix it with incompatible materials such as strong oxidizing agents.
Step 2: Container Labeling
The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound."
Step 3: Professional Disposal
The recommended method for the final disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility.[1] These facilities are equipped with the necessary technology, such as afterburners and scrubbers, to neutralize harmful combustion byproducts.
It is imperative to engage a certified hazardous waste disposal company to manage the transportation and final destruction of the chemical.[1] These professionals are trained in handling hazardous materials and are knowledgeable about all relevant federal, state, and local regulations.[3]
Step 4: Maintain Documentation
Keep a detailed record of the waste, including its composition, quantity, and the date of collection for disposal.[1]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS No. 175277-52-8). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a hazardous substance. Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, it is classified as follows:
-
Acute Toxicity: Harmful if swallowed or inhaled.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Eye Damage/Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). For incidental contact, nitrile gloves may be suitable, but should be replaced immediately upon splash contact. Always consult the glove manufacturer's resistance guide for chlorinated organic compounds. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor (OV) cartridge is recommended, especially when handling the solid form to avoid dust inhalation or when working in poorly ventilated areas. A multi-gas/vapor cartridge may also be appropriate. |
| Protective Clothing | A lab coat, closed-toe shoes, and long pants should be worn to minimize skin exposure. For larger quantities or in case of a spill, a chemical-resistant apron or suit is advised. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
- Conduct a thorough risk assessment before beginning any work.
- Ensure a certified chemical fume hood is operational. All handling of this compound that may produce dust or vapors must be performed within the fume hood.
- Verify that an emergency eyewash station and safety shower are readily accessible.
- Keep all containers of the chemical tightly sealed when not in use.
2. Handling the Solid Compound:
- Don all required PPE as specified in the table above.
- Use the smallest amount of the substance necessary for the experiment.
- When weighing or transferring the solid, do so carefully to avoid generating dust.
- Use appropriate tools (e.g., spatula, scoop) for handling.
3. In Case of a Spill:
- Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
- Containment: For solid spills, carefully sweep or scoop the material to avoid creating dust. For any liquid solution spills, use an inert absorbent material like vermiculite or sand to contain it.
- Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
- Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Plan: Step-by-Step Guidance
The recommended disposal method for chlorinated organic compounds is incineration at a licensed hazardous waste facility.
1. Waste Segregation and Collection:
- Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
- Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office and the disposal facility.
2. Labeling:
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Do not use abbreviations.
- Indicate the primary hazards (e.g., Toxic, Irritant).
3. Storage:
- Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
4. Final Disposal:
- Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal company.
- Maintain detailed records of the waste, including its composition, quantity, and collection date.
Experimental Workflow and Safety Protocol
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
